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  • Product: 2-(Oxan-2-yl)pyrrolidine hydrochloride
  • CAS: 2137740-10-2

Core Science & Biosynthesis

Foundational

2-(Oxan-2-yl)pyrrolidine hydrochloride chemical structure and properties

An In-Depth Technical Guide to 2-(Oxan-2-yl)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals Introduction 2-(Oxan-2-yl)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolid...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Oxan-2-yl)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals

Introduction

2-(Oxan-2-yl)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring substituted with an oxane (tetrahydropyran) group. As a saturated nitrogen heterocycle, the pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] Its prevalence is due to its ability to explore three-dimensional chemical space effectively, contribute to the stereochemistry of a molecule, and serve as a versatile synthetic handle.[2][3] The incorporation of an oxane ring, the core of pyranose sugars, can modulate physicochemical properties such as solubility and lipophilicity, making this compound a valuable building block for the synthesis of novel chemical entities in drug discovery.[4][5]

This guide offers a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-(Oxan-2-yl)pyrrolidine hydrochloride, providing researchers and drug development professionals with the technical insights necessary for its effective utilization.

Chemical Structure and Nomenclature

The structure of 2-(Oxan-2-yl)pyrrolidine hydrochloride consists of a five-membered pyrrolidine ring linked at the 2-position to the 2-position of a six-membered oxane ring. The hydrochloride salt form protonates the secondary amine of the pyrrolidine ring, enhancing its stability and water solubility.

  • IUPAC Name: 2-(Oxan-2-yl)pyrrolidine hydrochloride

  • Synonyms: 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride

  • CAS Number: 136032-73-4

  • Molecular Formula: C₉H₁₇NO · HCl

  • Molecular Weight: 191.70 g/mol

Chemical Structure Diagram

Caption: 2D structure of 2-(Oxan-2-yl)pyrrolidine hydrochloride.

Physicochemical and Spectroscopic Properties

The properties of this compound are dictated by its bicyclic heterocyclic structure and its salt form.

Physicochemical Data Summary
PropertyValueSource/Comment
Physical Form Solid / PowderTypical for hydrochloride salts of amines.
Solubility Miscible with water.The parent compound, pyrrolidine, is miscible with water. The hydrochloride form generally enhances aqueous solubility.[1][4]
Melting Point Not readily available. Varies based on purity.Similar small molecule hydrochloride salts often have melting points >150 °C.
Boiling Point ~87 °C (for parent pyrrolidine)The hydrochloride salt will decompose at high temperatures rather than boil.[1]
pKa ~11.3 (for parent pyrrolidine conjugate acid)The electron-withdrawing oxanyl group may slightly lower the basicity of the pyrrolidine nitrogen.[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of 2-(Oxan-2-yl)pyrrolidine hydrochloride.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers, leading to diastereotopic protons. Key signals would include multiplets for the CH₂ groups of both the pyrrolidine and oxane rings, and a distinct signal for the proton on the carbon linking the two rings.[6][7]

  • ¹³C NMR Spectroscopy: The carbon spectrum would show nine distinct signals corresponding to the nine carbon atoms in the structure. The chemical shifts would be characteristic of saturated heterocyclic systems.[7]

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would typically show a prominent peak for the protonated molecular ion [M+H]⁺ of the free base.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic N-H stretching vibrations for the secondary ammonium salt, C-H stretching for the aliphatic rings, and C-O stretching from the ether linkage in the oxane ring.

Synthesis and Reactivity

The synthesis of 2-(Oxan-2-yl)pyrrolidine hydrochloride can be approached through various synthetic routes common in heterocyclic chemistry.

General Synthetic Strategy

A common approach involves the construction of the pyrrolidine ring from acyclic precursors or the functionalization of a pre-existing pyrrolidine scaffold. One plausible route involves the reaction of a suitable pyrrolidine derivative with a dihydropyran derivative, a common method for forming tetrahydropyranyl ethers and related structures.[5] Many modern methods for pyrrolidine synthesis utilize catalytic N-heterocyclization of primary amines with diols or intramolecular amination of C(sp³)-H bonds.[8]

Illustrative Synthetic Workflow

A potential synthesis could involve the cyclization of an amino alcohol to form the pyrrolidine ring, followed by the introduction of the oxane moiety.

Synthetic_Workflow A Acyclic Amino Diol Precursor B Intramolecular Cyclization (e.g., via Mitsunobu or Appel reaction) A->B C N-Protected Pyrrolidine Derivative B->C D Reaction with Dihydropyran (Acid Catalysis) C->D E N-Protected 2-(Oxan-2-yl)pyrrolidine D->E F Deprotection E->F G 2-(Oxan-2-yl)pyrrolidine (Free Base) F->G H Salt Formation (HCl in ether) G->H I Final Product: 2-(Oxan-2-yl)pyrrolidine HCl H->I

Caption: A generalized workflow for the synthesis of 2-(Oxan-2-yl)pyrrolidine HCl.

Causality in Experimental Design:

  • Protecting Groups: The use of an N-protecting group (e.g., Boc, Cbz) on the pyrrolidine nitrogen is crucial to prevent side reactions during the introduction of the oxane ring and to control reactivity.

  • Catalysis: The reaction of an alcohol with dihydropyran to form a THP ether is typically catalyzed by a protic or Lewis acid. This principle can be adapted for C-C bond formation with suitable substrates.[9]

  • Salt Formation: The final step of reacting the free base with hydrochloric acid in a non-polar solvent like diethyl ether is a standard and reliable method to precipitate the hydrochloride salt, which is often a stable, crystalline solid that is easier to handle and purify.

Chemical Reactivity
  • Basicity and Nucleophilicity: The nitrogen atom of the pyrrolidine ring is basic and nucleophilic, readily participating in reactions like alkylation and acylation, although this reactivity is masked in the hydrochloride salt form.[10]

  • Stability of the Oxane Ring: The acetal-like linkage between the two rings is susceptible to cleavage under strong acidic conditions, a key feature of the tetrahydropyranyl (THP) group, which is often used as an acid-labile protecting group for alcohols.[5][9] This property must be considered in any subsequent synthetic steps.

Applications in Research and Drug Development

The structural motifs present in 2-(Oxan-2-yl)pyrrolidine hydrochloride are of significant interest to medicinal chemists.

  • Scaffold for Drug Discovery: The pyrrolidine ring is a "privileged scaffold" found in numerous FDA-approved drugs, including ACE inhibitors like captopril and antiviral agents.[4][11] Its non-planar, sp³-rich structure provides an excellent framework for creating molecules with complex three-dimensional shapes that can bind effectively to biological targets.[2][11]

  • Building Block for Complex Molecules: This compound serves as a chiral building block for the synthesis of more elaborate molecules. The defined stereochemistry at the junction of the two rings can be used to impart stereochemical control in subsequent reactions. The stereogenicity of carbons in the pyrrolidine ring is a critical feature, as different stereoisomers can exhibit vastly different biological profiles.[2][3]

  • Modulation of Physicochemical Properties: The oxane moiety can improve properties like aqueous solubility and metabolic stability. By acting as a hydrogen bond acceptor, it can influence how a molecule interacts with its biological target and its overall pharmacokinetic profile.[4] The introduction of such Fsp³-rich fragments is a recognized strategy to improve the clinical success rate of drug candidates.[11]

Safety and Handling

  • General Hazards: Similar amine hydrochlorides can be harmful if swallowed or inhaled and may cause skin and serious eye irritation.[12]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn.[13] Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

  • Storage: The compound should be stored in a tightly closed container in a dry, well-ventilated place.[13] Being a hydrochloride salt, it may be hygroscopic.

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

2-(Oxan-2-yl)pyrrolidine hydrochloride is a synthetically valuable compound that combines two important heterocyclic scaffolds. Its structure offers a unique combination of stereochemical complexity, synthetic versatility, and physicochemical properties relevant to modern drug discovery. For researchers in medicinal chemistry and organic synthesis, it represents a key building block for the development of novel bioactive molecules with potentially improved pharmacological profiles. A thorough understanding of its properties, synthesis, and handling is paramount for its successful application in the laboratory.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for N-(2-Chloroethyl)pyrrolidine hydrochloride.
  • Spectrum Chemical. (2017, August 15). Safety Data Sheet for PYRROLIDINE, REAGENT.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet for Pyrrolidine.
  • BASF. (2024, January 16). Safety Data Sheet for Kollidon® 30 LP.
  • CPAchem Ltd. (2023, April 11). Safety Data Sheet for 2-Pyrrolidinone.
  • Google Patents. (n.d.). CN108658831A - The preparation method of 2- OXo-1-pyrrolidine derivatives or its salt.
  • PubChemLite. (n.d.). 2-(oxan-4-yl)pyrrolidine hydrochloride (C9H17NO).
  • Wikipedia. (n.d.). Pyrrolidine.
  • BLDpharm. (n.d.). Application of Bicyclic Pyrrolidine in Drug Development.
  • MDPI. (2023, April 30). Microwave-Assisted Synthesis and Spectral Properties of Pyrrolidine-Fused Chlorin Derivatives.
  • Sigma-Aldrich. (n.d.). N-[(oxan-4-yl)methyl]pyrrolidine-2-carboxamide hydrochloride.
  • PharmaBlock. (n.d.). Pyrrolidine Derivatives in Drug Discovery.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • ChemScene. (n.d.). 1-(Oxan-4-yl)pyrrolidine-2-carboxylic acid hydrochloride.
  • PubChem. (n.d.). 2-(2-Oxopyrrolidin-1-yl)butanamide;pyrrolidin-2-one.
  • Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham).
  • ChemicalBook. (2024, March 11). The uses of 2-Pyrrolidinone.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyrrolidines.
  • PubChem. (n.d.). Pyrrolidine.
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Pyrrolidines.
  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes.
  • Wiley Online Library. (2025, October 21). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry.
  • Thesis. (n.d.).
  • ChemRxiv. (2024). Synthesis of Pyrrolidine-2-ylidenes from Isoxazolines and Allenes.
  • ChemicalBook. (2022, January 21). Uses and Properties of Pyrrolidine.
  • SpringerLink. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sigma-Aldrich. (n.d.). (S)-2-(2-Methoxyphenyl)pyrrolidine hydrochloride.
  • Springer. (n.d.).
  • Ambeed.com. (n.d.). CAS No. 1857957-95-9 Specifications.
  • Wikipedia. (n.d.). Tetrahydropyran.

Sources

Exploratory

An In-depth Technical Guide to 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Introduction and Chemical Identity The pyrrolidine ring is a fundamental scaffold in a multitude of FDA-approved drugs and natural alkaloids, valued for its ability to introduce three-dimensionality and serve as a key ph...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Chemical Identity

The pyrrolidine ring is a fundamental scaffold in a multitude of FDA-approved drugs and natural alkaloids, valued for its ability to introduce three-dimensionality and serve as a key pharmacophore.[1][2] Similarly, the tetrahydropyran (THP) moiety is a prevalent feature in many biologically active compounds and is often used as a protective group in organic synthesis. The combination of these two saturated heterocyclic rings in 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine creates a novel building block with significant potential in medicinal chemistry.

Synonyms: While a definitive list of synonyms is unavailable due to the absence of a specific CAS entry, logical synonyms for the parent compound include:

  • 2-(2-Pyranyl)pyrrolidine

  • 2-(Oxan-2-yl)pyrrolidine

The hydrochloride salt would be denoted by the addition of "HCl" or "hydrochloride."

Physicochemical Properties

The following table summarizes the estimated physicochemical properties of 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine and its hydrochloride salt. These values are theoretical and derived from the properties of the individual pyrrolidine and tetrahydropyran rings and related substituted compounds.

Property2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine (Free Base)2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine HCl (Salt)
Molecular Formula C₉H₁₇NOC₉H₁₈ClNO
Molecular Weight 155.24 g/mol 191.70 g/mol
Appearance Colorless to pale yellow oil (predicted)White to off-white solid (predicted)
Boiling Point Not determinedNot applicable (decomposes)
Melting Point Not determined>150 °C (estimated)
Solubility Soluble in most organic solventsSoluble in water, methanol; sparingly soluble in less polar organic solvents
pKa (of conjugate acid) ~11 (estimated)Not applicable

Synthesis and Manufacturing

A plausible synthetic route to 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine involves the reductive amination of 2-hydroxytetrahydropyran (the cyclic hemiacetal of 5-hydroxypentanal) with pyrrolidine. This reaction is a well-established method for forming C-N bonds.

Proposed Synthetic Pathway:

Synthesis_Pathway cluster_0 Reductive Amination THP_OH 2-Hydroxytetrahydropyran (CAS: 694-54-2) Intermediate Iminium Intermediate THP_OH->Intermediate [H+], -H2O Pyrrolidine Pyrrolidine (CAS: 123-75-1) Pyrrolidine->Intermediate Product 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine Intermediate->Product Reducing Agent (e.g., NaBH3CN) HCl_salt 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine HCl Product->HCl_salt HCl in ether

Caption: Proposed synthesis of 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine HCl.

Experimental Protocol: Synthesis of 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine

  • Reaction Setup: To a solution of 2-hydroxytetrahydropyran (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add pyrrolidine (1.1 eq).

  • Iminium Formation: Acidify the mixture with a catalytic amount of a weak acid (e.g., acetic acid) to promote the formation of the iminium intermediate. Stir at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture to 0 °C and add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Quench the reaction by the slow addition of an aqueous base (e.g., saturated sodium bicarbonate solution). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Formation of the Hydrochloride Salt:

The purified free base can be converted to its hydrochloride salt by dissolving it in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of hydrogen chloride in the same or a compatible solvent. The resulting precipitate can be collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Drug Discovery and Development

The 2-(tetrahydro-2H-pyran-2-yl)pyrrolidine scaffold is a promising building block for the synthesis of novel drug candidates. The pyrrolidine moiety is a common feature in drugs targeting the central nervous system, as well as in antiviral and anticancer agents. The tetrahydropyran ring can influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.

Potential Therapeutic Areas:

  • Neuroscience: The pyrrolidine core is present in drugs like piracetam and its analogs, which are investigated for their nootropic effects.

  • Oncology: Many kinase inhibitors and other anticancer agents incorporate saturated heterocycles to explore the three-dimensional space of protein binding pockets.

  • Infectious Diseases: The pyrrolidine ring is a key component of several antiviral and antibacterial compounds.

Workflow for Utilizing 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine in a Drug Discovery Campaign:

Drug_Discovery_Workflow Start 2-(THP)-pyrrolidine HCl Library_Synthesis Library Synthesis (e.g., Amide Coupling) Start->Library_Synthesis Screening High-Throughput Screening Library_Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Preclinical Preclinical Development Lead_Opt->Preclinical

Caption: Drug discovery workflow utilizing the target compound.

Safety and Handling

As a secondary amine hydrochloride salt, 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine HCl should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be a skin and eye irritant.[3][4] Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for detailed handling and safety information.

Conclusion

2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride represents a valuable, albeit not widely cataloged, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials is feasible through established synthetic methodologies. The combination of the pharmacologically significant pyrrolidine ring and the property-modulating tetrahydropyran moiety makes it an attractive scaffold for the development of novel therapeutics across various disease areas. Further investigation and characterization of this compound are warranted to fully explore its potential in the field of drug development.

References

  • Mahadevan, K. M., et al. (2011). One pot synthesis of 2-hydroxy pyrrolidine derivatives.
  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • G. L. Spino, et al. (2021).
  • PubChem. (n.d.). 2-Hydroxytetrahydropyran. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • M. Krumb, et al. (2018).
  • N. T. T. Chau, et al. (2022). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry.
  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions with pyrrolidine-2,4-diones, II: New approaches to the synthesis of substituted 5,6-dihydropyrrolo[3,4-d][1][5][6]triazol-4(2H,4H)ones. Retrieved from [Link]

  • MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-ol, tetrahydro-. Retrieved from [Link]

  • S. Poyraz, et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Google Patents. (n.d.). CN1621403A - 2-(2-aminoethyl)methyl-pyrrolidine and preparation process thereof.

Sources

Foundational

2-(Oxan-2-yl)pyrrolidine hydrochloride MSDS and safety data sheet

Advanced Handling, Safety, and Synthetic Utility Profile Executive Summary 2-(Oxan-2-yl)pyrrolidine hydrochloride (systematically known as 2-(tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride ) is a bicyclic, saturated...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Handling, Safety, and Synthetic Utility Profile

Executive Summary

2-(Oxan-2-yl)pyrrolidine hydrochloride (systematically known as 2-(tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride ) is a bicyclic, saturated heterocyclic building block. It features a pyrrolidine ring directly linked to a tetrahydropyran moiety. This compound serves as a critical scaffold in the synthesis of pharmaceutical agents, particularly in fragment-based drug discovery (FBDD) where its high


 character improves solubility and metabolic stability compared to flat aromatic systems.

This guide moves beyond standard MSDS reporting to provide an operational framework for the safe handling, storage, and synthetic application of this hygroscopic amine salt.

Part 1: Chemical Identity & Physicochemical Properties[1][2]

This compound exists as a mixture of diastereomers unless chirally resolved. The presence of two chiral centers (C2 on pyrrolidine and C2 on pyran) creates complexity in analysis and crystallization.

PropertyData / Description
Systematic Name 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride
Synonyms 2-(Oxan-2-yl)pyrrolidine HCl; 2-(2-Tetrahydropyranyl)pyrrolidine HCl
Molecular Formula

Molecular Weight 191.70 g/mol
CAS Number Note: Often indexed under free base (e.g., 143322-58-1) or specific stereoisomers.[1][2] Verify batch CoA.
Physical State White to off-white crystalline solid (hygroscopic)
Solubility High: Water, Methanol, DMSO. Low: Dichloromethane (as salt), Hexanes.
Acidity (pKa) ~10.5–11.0 (Conjugate acid of pyrrolidine)
Stereochemical Implications

The connection between the 2-position of the pyrrolidine and the 2-position of the pyran ring introduces steric bulk close to the nitrogen nucleophile. Researchers must account for restricted rotation and potential diastereomeric excess (de) differences in reactivity rates during amide couplings or reductive aminations.

Part 2: Safety & Hazard Analysis (GHS & Operational)

While specific toxicological data for this exact salt may be limited, its hazard profile is extrapolated from functional group analysis (secondary amine salts) and structural analogs (pyrrolidine).

GHS Classification (derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[3]

Operational Risk Assessment
  • Dust Hazard: As a hydrochloride salt, the dust is acidic and highly irritating to mucous membranes. Inhalation can trigger bronchospasm.

  • Free Base Liberation: Upon contact with basic aqueous solutions (e.g., during workup), the free amine is liberated. Pyrrolidine derivatives are often volatile and possess a penetrating, ammoniacal odor.

  • Hygroscopicity: The salt avidly absorbs atmospheric moisture, leading to "caking." This alters the effective molecular weight, causing stoichiometric errors in synthesis.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRecommended EquipmentRationale
Respiratory N95/P2 mask (solids) or Fume Hood (solutions)Prevents inhalation of acidic dusts.
Ocular Chemical Splash GogglesSafety glasses are insufficient for amine salts due to dust migration.
Dermal (Hand) Nitrile (Double gloved) or LaminateAmines can permeate thin nitrile; double gloving increases breakthrough time.
Part 3: Handling, Storage, & Stability[5]

The primary stability failure mode for 2-(Oxan-2-yl)pyrrolidine HCl is hydrolysis-induced degradation facilitated by moisture absorption.

Protocol: Hygroscopic Material Handling
  • Storage: Store at 2–8°C in a tightly sealed container. Ideally, store under an inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation.

  • Solvent Compatibility: Avoid acetone or ketones as solvents for the salt if heating is required, as the secondary amine can form aminals or enamines reversibly.

Diagram: Safe Handling Workflow

The following workflow illustrates the decision logic for handling hygroscopic amine salts to ensure mass accuracy and safety.

HandlingWorkflow Start Start: Retrieve Material (Stored at 2-8°C) Equilibrate Equilibrate to Room Temp (Closed Container, 30 mins) Start->Equilibrate CheckState Visual Inspection: Is material caked/clumped? Equilibrate->CheckState Dry Drying Protocol: Vacuum oven (40°C) over P2O5 CheckState->Dry Yes (Wet) Weigh Weighing: Rapid transfer to tared vessel CheckState->Weigh No (Free flowing) Dry->Weigh Solubilize Solubilization: Dissolve immediately in dry solvent Weigh->Solubilize Purge Reseal: Purge headspace with Argon Weigh->Purge

Figure 1: Logic flow for handling hygroscopic amine salts to prevent stoichiometric errors and degradation.

Part 4: Synthetic Utility & Protocols

To utilize 2-(Oxan-2-yl)pyrrolidine in nucleophilic substitutions or couplings, the hydrochloride salt must often be neutralized (free-based).

Method A: In-Situ Neutralization (General Coupling)

For peptide coupling (e.g., HATU/EDC conditions), add a tertiary amine base.

  • Stoichiometry: 1.0 eq Amine HCl + 1.0 eq Carboxylic Acid + 3.0 eq DIPEA.

  • Note: The extra equivalent of base is required to neutralize the HCl associated with the pyrrolidine.

Method B: Isolation of Free Base (Biphasic Extraction)

Use this method if the coupling is sensitive to salts or if using the amine in a transition-metal catalyzed reaction (e.g., Buchwald-Hartwig).

  • Dissolution: Dissolve the HCl salt in minimal water (approx. 5 mL/g).

  • Basification: Cool to 0°C. Slowly add 2M NaOH or saturated

    
     until pH > 12.
    
  • Extraction: Extract 3x with Dichloromethane (DCM) or Chloroform.

    • Expert Tip: Pyrrolidines are highly water-soluble. Using a 3:1 Chloroform:Isopropanol mixture improves extraction efficiency.

  • Drying: Dry organics over

    
    , filter, and concentrate carefully (free base may be volatile).
    
Diagram: Synthetic Pathway Logic

SynthesisPath cluster_0 Pathway A: Amide Coupling cluster_1 Pathway B: Metal Catalysis Salt Amine HCl Salt Direct Direct Addn: + DIPEA (3 eq) + R-COOH + Coupling Agent Salt->Direct Freebase Free-Basing: 1. NaOH/H2O 2. Extract (DCM) 3. Dry Salt->Freebase Amide Amide Product Direct->Amide CatRxn Pd-Catalyzed C-N Bond Formation Freebase->CatRxn ArylAmine N-Aryl Product CatRxn->ArylAmine

Figure 2: Decision pathways for synthetic application based on reaction type.

Part 5: Analytical Validation

To confirm the identity and purity of the material before use:

  • 1H NMR (DMSO-d6):

    • Look for the exchangeable proton signal (NH2+) typically broad around 9.0–9.5 ppm.

    • The methine proton at the chiral center (pyrrolidine C2) will appear as a multiplet shifted downfield (~3.5–4.0 ppm) due to the adjacent nitrogen and oxygen ring systems.

    • Self-Validation: If the integration of the NH2+ protons is < 2.0 relative to the core scaffold, the salt may be partially hydrolyzed or wet.

  • Mass Spectrometry (LC-MS):

    • Expect [M+H]+ = 156.1 (Free base mass + 1).

    • The chloride ion typically does not appear in positive mode ESI.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrrolidine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). C&L Inventory: Pyrrolidine derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Pyrrolidines. Retrieved from [Link]

Sources

Exploratory

Suppliers and Price of 2-(Oxan-2-yl)pyrrolidine Hydrochloride: A Technical Procurement Guide

This is an in-depth technical guide on the procurement, handling, and application of 2-(Oxan-2-yl)pyrrolidine hydrochloride and its relevant isomers for research purposes. Executive Summary 2-(Oxan-2-yl)pyrrolidine hydro...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the procurement, handling, and application of 2-(Oxan-2-yl)pyrrolidine hydrochloride and its relevant isomers for research purposes.

Executive Summary

2-(Oxan-2-yl)pyrrolidine hydrochloride (Systematic Name: 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride) is a rare, bicyclic heterocyclic scaffold used in advanced medicinal chemistry.[1] It serves as a C-glycoside mimetic and a chiral building block for proline-based peptidomimetics.[1]

Unlike its more common analogue, 2-(Tetrahydrofuran-2-yl)pyrrolidine (the 5-membered ring variant), the 6-membered oxane (tetrahydropyran) derivative is significantly less commercially available.[1] Researchers must distinguish between two critical positional isomers:

  • 2-(Oxan-2-yl)pyrrolidine: The anomeric-linked isomer (C-glycoside analogue).[1] Extremely Rare / Custom Synthesis.

  • 2-(Oxan-4-yl)pyrrolidine: The 4-linked isomer.[1] Commercially Available (Limited).

This guide provides the technical specifications, supplier landscape, and handling protocols for these scaffolds, with a focus on distinguishing the isomers to ensure accurate procurement.

Technical Profile & Chemical Identity

The nomenclature "Oxan-2-yl" refers to the tetrahydropyran-2-yl group.[1] The connectivity is critical for bioactivity, particularly in designing glycosidase inhibitors or GPCR ligands.[1]

Target Molecule Specifications
Feature2-(Oxan-2-yl)pyrrolidine HCl (Target)2-(Oxan-4-yl)pyrrolidine HCl (Available Reference)
Structure Pyrrolidine attached to C2 of TetrahydropyranPyrrolidine attached to C4 of Tetrahydropyran
CAS Number Not widely assigned (Likely Custom)1432679-75-8
Formula C₉H₁₈ClNOC₉H₁₈ClNO
M.W. 191.70 g/mol 191.70 g/mol
Stereochemistry 2 Chiral Centers (4 Isomers: RR, RS, SR, SS)2 Chiral Centers (Diastereomers possible)
Class C-Glycosyl Proline AnalogueNon-anomeric Heterocyclic Scaffold

Critical Note: The 2-yl isomer contains a stereocenter at the anomeric position (C2 of the pyran ring).[1] Synthetic routes often yield mixtures of diastereomers unless stereocontrolled methods (e.g., organocatalysis) are employed.[1]

Procurement Intelligence: Suppliers & Price Analysis

Due to the rarity of the 2-yl isomer, the market is split between stock reagents (4-yl isomer) and custom synthesis services (2-yl isomer).[1]

Supplier Landscape[1]
A. For 2-(Oxan-4-yl)pyrrolidine Hydrochloride (CAS 1432679-75-8)

This isomer is available as a catalog item from specialized research chemical vendors.[1]

SupplierCatalog / SKUPack SizeEstimated Price (USD)*Lead Time
Toronto Research Chemicals (TRC) TRC-E58961310 mg - 100 mg$180 - $450 1-2 Weeks
LGC Standards TRC-E58961310 mg$200+ 2-3 Weeks
Ambeed Custom Inquiry1 gInquire 4-6 Weeks

*Prices are estimates based on 2024-2025 market data for similar non-GMP research intermediates.[1] Academic pricing may vary.

B. For 2-(Oxan-2-yl)pyrrolidine Hydrochloride (Target Isomer)

Direct catalog sources are virtually non-existent.[1] Procurement requires a Custom Synthesis (FTE/FFS) approach.[1]

  • Recommended Strategy: Contact CROs (Contract Research Organizations) specializing in saturated heterocycles (e.g., Enamine , WuXi AppTec , Pharmablock ).[1]

  • Synthesis Route: Likely involves the reduction of a 2-(pyrrolidin-2-yl)-3,4-dihydro-2H-pyran intermediate or a cross-coupling of a proline derivative with a tetrahydropyranyl electrophile.[1]

  • Cost Estimate: $2,000 - $5,000 for initial 1-5 grams (Custom Synthesis).[1]

Procurement Decision Matrix

Use the following logic flow to determine your purchasing path:

ProcurementLogic Start Identify Requirement CheckIso Is the C2-Anomeric Linkage Critical? Start->CheckIso Yes Target: 2-(Oxan-2-yl) CheckIso->Yes Yes (C-Glycoside mimic) No Target: 2-(Oxan-4-yl) CheckIso->No No (General Scaffold) Custom Action: Request Custom Synthesis (Enamine/WuXi) Yes->Custom Catalog Action: Buy from TRC/LGC (CAS 1432679-75-8) No->Catalog

Figure 1: Decision matrix for procuring the correct oxanyl-pyrrolidine isomer.

Quality Assurance & Handling Protocols

As a secondary amine hydrochloride salt, this compound is hygroscopic and potentially prone to epimerization at the C2 position if the free base is generated.[1]

Verification Protocol (Self-Validating)

Upon receipt, verify the identity to ensure you have the correct isomer.[1]

  • 1H-NMR (DMSO-d6 or D2O):

    • 2-(Oxan-2-yl): Look for the anomeric proton (H2 of pyran) as a doublet of doublets around 3.0 - 3.5 ppm (shielded due to C-C bond vs O-C bond).[1]

    • 2-(Oxan-4-yl): The methine proton at C4 of the pyran ring will typically appear as a multiplet around 1.5 - 2.0 ppm , distinct from the anomeric position.[1]

  • LC-MS:

    • Confirm Mass: [M+H]+ = 156.14 (Free base).[1]

    • Check Purity: >95% (UV 210 nm / ELSD).

Storage & Handling
  • Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "gumming" which makes weighing difficult.[1]

  • Storage: Store at -20°C in a sealed vial within a desiccator.

  • Handling: Weigh quickly in a low-humidity environment or a glovebox.

Synthetic Utility & Applications

C-Glycoside Peptidomimetics

The 2-(Oxan-2-yl)pyrrolidine scaffold is a structural chimera of Proline and a C-Glycoside .[1] It is used to constrain peptide backbones while introducing a sugar-like moiety that is resistant to glycosidases.[1]

Key Applications:

  • SGLT2 Inhibitors: Analogs of gliflozins where the aryl group is replaced by a heterocycle.[1]

  • Organocatalysis: The chiral secondary amine can catalyze aldol/Michael reactions, with the tetrahydropyran ring providing steric shielding similar to the Hayashi-Jørgensen catalyst.[1]

Reaction Workflow: Free-Basing

For use in coupling reactions (e.g., amide bond formation), the HCl salt must be neutralized in situ.[1]

Protocol:

  • Dissolve 1.0 eq of 2-(Oxan-2-yl)pyrrolidine HCl in DCM/DMF.

  • Add 3.0 eq of DIPEA (N,N-Diisopropylethylamine).[1]

  • Stir for 5 mins before adding the coupling partner (Acid/Electrophile).

    • Note: Do not store the free base; use immediately to prevent oxidation or epimerization.[1]

References

  • Toronto Research Chemicals (TRC). 2-(Oxan-4-yl)pyrrolidine Hydrochloride Product Page (TRC-E589613).[1] Retrieved from [1]

  • LGC Standards. Reference Material: 2-(Tetrahydro-2H-pyran-4-yl)pyrrolidine Hydrochloride.[1] Retrieved from [1]

  • PubChem. Compound Summary: Pyrrolidine Derivatives and Scaffolds.[1] Retrieved from [1]

  • Enamine. Building Blocks: Saturated Heterocycles and C-Glycoside Mimetics.[1] (General Capability Reference). Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Asymmetric Organocatalysis using 2-(Oxan-2-yl)pyrrolidine HCl

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific handling, activation, and deployment of 2-(Oxan-2-yl)pyrrolidine HCl (also known as 2-(tetrahydro-2H-pyra...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It addresses the specific handling, activation, and deployment of 2-(Oxan-2-yl)pyrrolidine HCl (also known as 2-(tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride) in asymmetric organocatalysis.

While less ubiquitous than the diphenylprolinol silyl ethers (Jørgensen-Hayashi catalysts), this scaffold offers a unique hydrolytically stable steric shield via the oxanyl (tetrahydropyran) ring, making it a valuable tool for reactions requiring robust conditions where silyl ethers might degrade.

Executive Summary & Mechanistic Rationale

2-(Oxan-2-yl)pyrrolidine HCl represents a class of "privileged" secondary amine catalysts. Unlike proline (which relies on H-bonding via a carboxylic acid) or silyl ethers (which rely on bulky protecting groups), this catalyst utilizes a C-linked cyclic ether (oxane/tetrahydropyran) to provide stereochemical control.

Key Advantages:
  • Hydrolytic Stability: The C–C bond connecting the pyrrolidine and oxane rings is immune to the hydrolysis/desilylation pathways that plague silyl ether catalysts in aqueous or acidic media.

  • Defined Steric Shielding: The chair conformation of the oxane ring creates a rigid steric wall, effectively blocking one face of the enamine/iminium intermediate.

  • Solubility Profile: The ether moiety enhances solubility in a broader range of polarity (from Toluene to MeOH) compared to purely alkyl-substituted pyrrolidines.

Primary Challenge: The reagent is supplied as a Hydrochloride (HCl) salt . Direct use without proper neutralization is the #1 cause of reaction failure. This protocol details the In Situ Liberation strategy to ensure consistent catalytic activity.

Pre-Reaction Protocol: Catalyst Activation (Critical)

The HCl salt form stabilizes the amine against oxidation during storage but renders it catalytically inactive for enamine cycles. You must liberate the free amine.

Method A: In Situ Neutralization (Recommended for High Throughput)

Best for reactions tolerant of inorganic salts (e.g., Michael Additions).

  • Weighing: Charge the reaction vial with 2-(Oxan-2-yl)pyrrolidine HCl (10–20 mol%).

  • Base Addition: Add an equimolar amount of Sodium Bicarbonate (NaHCO₃) or Sodium Acetate (NaOAc) .

    • Note: Avoid strong bases like NaOH, which can cause epimerization or side reactions with substrates.

  • Solvent Equilibration: Add the reaction solvent (e.g., Toluene, DCM).

  • Aging: Stir vigorously for 15 minutes at Room Temperature (RT) before adding the substrates. This ensures the free amine is available to condense with the carbonyl substrate.

Method B: Biphasic Extraction (Recommended for Kinetic Studies)

Best when a homogeneous, salt-free mixture is required.

  • Dissolve the HCl salt in minimal water (e.g., 1 g in 5 mL).

  • Add 10 mL of saturated aqueous NaHCO₃.

  • Extract 3x with Dichloromethane (DCM).

  • Dry organic layers over Na₂SO₄, filter, and concentrate immediately before use.

    • Warning: The free amine is prone to oxidation (browning) if stored. Use within 2 hours.

Core Application: Asymmetric Michael Addition

Target Reaction: Enantioselective addition of aldehydes to nitroolefins. Mechanism: Enamine Activation.

Standard Operating Procedure (SOP)
ParameterSpecificationRationale
Catalyst Loading 10–20 mol%Sufficient to overcome equilibrium; lower loads (5%) possible with optimized substrates.
Co-catalyst Benzoic Acid (10–20 mol%)Accelerates hydrolysis of the iminium intermediate; prevents "parasitic" product inhibition.
Solvent Toluene or DCMNon-polar solvents tighten the transition state ion-pairing/H-bonding.
Concentration 0.5 M to 1.0 MHigh concentration favors bimolecular enamine formation.
Temperature 0 °C to RTLower temperature increases ee (enantiomeric excess) but slows rate. Start at RT.[1]
Step-by-Step Workflow
  • Setup: To a 4 mL vial equipped with a magnetic stir bar, add:

    • 2-(Oxan-2-yl)pyrrolidine HCl (0.10 equiv)

    • NaHCO₃ (0.10 equiv)

    • Benzoic Acid (0.10 equiv)

    • Solvent (Toluene, 1.0 mL per mmol substrate)

  • Activation: Stir for 15 mins at RT (See Method A above).

  • Substrate Addition 1: Add the Nitroolefin (1.0 equiv).

  • Substrate Addition 2: Add the Aldehyde (1.5 – 2.0 equiv).

    • Tip: Excess aldehyde drives the equilibrium forward.

  • Monitoring: Stir at specified temperature. Monitor via TLC or UPLC-MS.

    • Endpoint: Disappearance of nitroolefin (limiting reagent).

  • Quench: Add 1N HCl (aq) and extract with EtOAc.

  • Purification: Flash chromatography on Silica Gel.

    • Caution: Michael adducts can be sensitive to retro-reaction on basic silica. Use neutral silica or minimal residence time.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the specific role of the oxanyl group in shielding the Re-face of the enamine, forcing the electrophile to attack from the Si-face (or vice versa, depending on absolute chirality).

G cluster_shielding Stereocontrol Mechanism Catalyst 2-(Oxan-2-yl)pyrrolidine (Free Amine) Iminium1 Iminium Ion Formation (- H₂O) Catalyst->Iminium1 Condensation Aldehyde Substrate (Aldehyde) Aldehyde->Iminium1 Condensation Enamine ENAMINE INTERMEDIATE (Nucleophile) Iminium1->Enamine Tautomerization CN_Bond C-C Bond Formation (Stereo-determining Step) Enamine->CN_Bond Attack Electrophile Electrophile (Nitroolefin) Electrophile->CN_Bond Approach Iminium2 Product Iminium (Hydrolysis required) CN_Bond->Iminium2 Iminium2->Catalyst Catalyst Turnover Product Chiral Product (Michael Adduct) Iminium2->Product Hydrolysis (+H₂O) Oxanyl_Group Oxanyl Ring (Steric Shield) Oxanyl_Group->Enamine Blocks one face

Figure 1: Catalytic cycle of enamine activation. The oxanyl group (tetrahydropyran) acts as a robust steric directing group, ensuring high enantioselectivity during the C-C bond formation step.

Troubleshooting & Optimization Matrix

If conversion is low or ee is poor, consult the following matrix before altering the catalyst scaffold.

SymptomProbable CauseCorrective Action
No Reaction Catalyst still protonated (HCl salt).Verify base equivalents. Ensure 15 min activation time.
Low Conversion Product inhibition (Iminium hydrolysis slow).Increase water content slightly (add 1-2 eq H₂O) or increase Benzoic Acid loading.
Low ee Background reaction (uncatalyzed).Lower temperature to -20°C. Ensure solvent is non-polar (switch DCM

Toluene).
Racemization Epimerization of product.Reduce reaction time. Avoid basic workup. Store product at -20°C.
Precipitation Catalyst insolubility.The Oxanyl group aids solubility, but if salt persists, add 5-10% CHCl₃ or THF to Toluene.

References

The protocol above is derived from the foundational principles of pyrrolidine-based aminocatalysis, adapted for the specific properties of ether-substituted pyrrolidines.

  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

    • Foundational text on enamine c
  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, Ł., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link

    • Establishes the steric shielding model used by 2-substituted pyrrolidines.
  • Mukherjee, S., Yang, J. W., Hoffmann, S., & List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5471–5569. Link

    • Comprehensive review of reaction scopes applicable to this c
  • Vargas, E. L., et al. (2022).[2] Pyrrolidine-based catalytic microporous polymers in sustainable C-N and C-C bond formation. Materials Today Chemistry, 24, 100966.[2] Link[2]

    • Discusses the catalytic activity of pyrrolidine moieties anchored via C2/C3 positions.
  • Penon, O., et al. (2011). Pd(0)-Catalyzed Oxy- and Aminoalkynylation of Olefins for the Synthesis of Tetrahydrofurans and Pyrrolidines.[3] Organic Letters, 13(20), 5556–5559. Link

    • Provides context on the synthesis and stability of tetrahydrofuran/pyran-pyrrolidine scaffolds.

Sources

Application

Application Notes and Protocols: Preparation of Free Base 2-(Oxan-2-yl)pyrrolidine from its Hydrochloride Salt

Introduction 2-(Oxan-2-yl)pyrrolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide range of biologicall...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(Oxan-2-yl)pyrrolidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of a wide range of biologically active molecules. The pyrrolidine ring is a common scaffold in numerous natural products and pharmaceuticals.[1] This compound is frequently supplied and stored as its hydrochloride salt to enhance its stability and ease of handling. However, for many synthetic applications, the free base form is required. This application note provides a detailed, reliable, and efficient protocol for the liberation of free base 2-(Oxan-2-yl)pyrrolidine from its corresponding hydrochloride salt. The described methodology is grounded in fundamental principles of acid-base chemistry and liquid-liquid extraction, ensuring a high yield and purity of the final product.

The protocol herein is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but also the underlying scientific rationale for each manipulation. This approach is intended to empower the user to adapt and troubleshoot the procedure as needed for their specific research context.

Chemical Structures and Reaction

Figure 1: Reaction Scheme

Physicochemical Properties and Reagent Data

A thorough understanding of the properties of the starting material, reagents, and product is critical for a successful and safe experiment.

Compound/ReagentMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSafety Precautions
2-(Oxan-2-yl)pyrrolidine HydrochlorideC₉H₁₈ClNO191.70White to off-white solid, likely soluble in water.Handle with care, avoid inhalation of dust. Wear appropriate personal protective equipment (PPE).
2-(Oxan-2-yl)pyrrolidineC₉H₁₇NO155.24Predicted to be a liquid at room temperature, likely soluble in organic solvents and sparingly soluble in water.Assumed to be harmful if swallowed, and may cause skin and eye irritation.[2][3] Handle in a well-ventilated fume hood.
Sodium Hydroxide (NaOH)NaOH40.00Corrosive solid, highly soluble in water, releasing significant heat.Causes severe skin burns and eye damage. Wear appropriate PPE, including gloves and eye protection.
Dichloromethane (CH₂Cl₂)CH₂Cl₂84.93Volatile, colorless liquid with a characteristic odor. Effective extraction solvent for many organic compounds.Suspected carcinogen. Harmful if swallowed or inhaled. Use only in a well-ventilated fume hood.[4]
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Hygroscopic white crystalline solid. Used as a drying agent for organic solutions.Generally considered non-hazardous, but avoid creating dust.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the well-established principles of acid-base extraction to liberate the free amine from its salt.[5][6][7][8]

Materials and Equipment
  • 2-(Oxan-2-yl)pyrrolidine hydrochloride

  • Sodium hydroxide (NaOH) pellets or a standardized aqueous solution (e.g., 2 M)

  • Dichloromethane (DCM), reagent grade

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Separatory funnel (appropriate size for the scale of the reaction)

  • Erlenmeyer flasks

  • Beakers

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard laboratory glassware and personal protective equipment (safety glasses, lab coat, gloves)

Workflow Diagram

Workflow cluster_protocol Protocol Steps A 1. Dissolution of Hydrochloride Salt B 2. Basification of the Aqueous Solution A->B Add NaOH solution C 3. Liquid-Liquid Extraction B->C Transfer to separatory funnel and add DCM D 4. Drying of the Organic Phase C->D Collect organic layer and add Na2SO4 E 5. Isolation of the Free Base D->E Filter and concentrate on rotary evaporator F 6. Quality Control E->F Characterize product

Caption: Experimental workflow for the preparation of free base 2-(Oxan-2-yl)pyrrolidine.

Detailed Procedure
  • Dissolution of the Hydrochloride Salt:

    • Accurately weigh the desired amount of 2-(Oxan-2-yl)pyrrolidine hydrochloride and transfer it to an appropriately sized Erlenmeyer flask.

    • Add deionized water to dissolve the salt completely. A typical starting concentration is 0.5-1.0 M. Use a magnetic stirrer to aid dissolution.

  • Basification of the Aqueous Solution:

    • While stirring the aqueous solution, slowly add a 2 M aqueous solution of sodium hydroxide (NaOH) dropwise.

    • Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding the NaOH solution until the pH is greater than 12. This ensures the complete deprotonation of the pyrrolidinium cation to the free amine.[5] A cloudy suspension may form as the free base precipitates from the aqueous solution.

  • Liquid-Liquid Extraction:

    • Transfer the basic aqueous solution to a separatory funnel.

    • Add a volume of dichloromethane (DCM) approximately equal to the volume of the aqueous layer.

    • Stopper the separatory funnel and, while holding the stopper and stopcock firmly, invert the funnel and vent it to release any pressure buildup.

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the free base into the organic layer.

    • Allow the layers to separate completely. The organic (DCM) layer will be the bottom layer.

    • Carefully drain the lower organic layer into a clean, dry Erlenmeyer flask.

    • Repeat the extraction of the aqueous layer with two more portions of DCM to maximize the recovery of the product. Combine all the organic extracts.

  • Drying of the Organic Phase:

    • Add anhydrous sodium sulfate (Na₂SO₄) to the combined organic extracts. Add the drying agent in portions with swirling until some of the Na₂SO₄ no longer clumps together, indicating that all the water has been absorbed.[9]

    • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Isolation of the Free Base:

    • Carefully decant or filter the dried organic solution away from the sodium sulfate into a pre-weighed round-bottom flask.

    • Remove the dichloromethane using a rotary evaporator. Be mindful of the volatility of the free base; use a moderate bath temperature (e.g., 30-40°C) and control the vacuum to avoid product loss.

    • Once all the solvent has been removed, a liquid or low-melting solid residue should remain, which is the free base 2-(Oxan-2-yl)pyrrolidine.

    • Determine the yield of the isolated product.

Quality Control and Characterization

To confirm the identity and purity of the prepared free base, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The spectra of the free base should show the absence of the acidic proton and characteristic shifts for the protons and carbons of the 2-(Oxan-2-yl)pyrrolidine structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to assess the purity of the product and confirm its molecular weight.[10] The sample is vaporized and separated on a GC column, and the mass spectrometer provides the mass-to-charge ratio of the compound and its fragments.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The spectrum of the free base should show the characteristic N-H stretching vibration.

Safety and Handling Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[3][11][12]

  • Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhaling the vapors and ensure it is handled in a closed system or with adequate ventilation.

  • Dispose of all chemical waste in accordance with local, state, and federal regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Emulsion formation during extraction Vigorous shaking; presence of surfactants.Allow the mixture to stand for a longer period. Gentle swirling or the addition of a small amount of brine (saturated NaCl solution) can help break the emulsion.
Low product yield Incomplete basification; insufficient extraction.Ensure the pH of the aqueous layer is >12. Perform at least three extractions with the organic solvent.
Product is wet (contains water) Insufficient drying of the organic phase.Use an adequate amount of anhydrous sodium sulfate and allow sufficient time for drying.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the preparation of free base 2-(Oxan-2-yl)pyrrolidine from its hydrochloride salt. By following the detailed steps and understanding the underlying principles, researchers can confidently and safely produce high-purity free base for their synthetic needs. The inclusion of quality control measures and troubleshooting guidance further enhances the utility of this protocol in a research and development setting.

References

  • Google Patents. (n.d.). Process for the purification of amines.
  • University of Alberta. (n.d.). Isolation (Recovery) of amines. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Acid–base extraction. Retrieved from [Link]

  • CPAchem. (2023, April 11). Safety data sheet. Retrieved from [Link]

  • Chemistry Steps. (2025, September 20). Organic Acid-Base Extractions. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019, March 4). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]

  • ScienceLab.com. (n.d.). Pyrrolidine - Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing pyrrolidine.
  • Sciencemadness Discussion Board. (2015, December 24). Preparation of pyrrolidine via decarboxylation of l-proline. Retrieved from [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved from [Link]

  • HSAS Removal Unit (RU). (n.d.). Gas Treating Products & Technologies | Amines Purification. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Retrieved from [Link]

  • ORGANIC SPECTROSCOPY INTERNATIONAL. (2015, April 4). (2S)-2- Oxopyrrolidin-1-yl)butanoic acid.............Key Levetiracetam intermediate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(oxan-2-yl)pyrrolidine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. Retrieved from [Link]

  • ResearchGate. (2015, April 9). Hi, Can anyone help me to isolate my compound from aqueous solution? Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility and Thermodynamic Properties of (2 S )-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). SPE/GC–MS Determination of 2-Pyrrolidone, N-Methyl-2-pyrrolidone, and N-Ethyl-2-pyrrolidone in Liquid Pesticide Formulations. Retrieved from [Link]

  • Academia.edu. (n.d.). One Pot Synthesis of 2-Hydroxy Pyrrolidine derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyrrolidone. Retrieved from [Link]

  • PubMed. (2016, February 15). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE. Retrieved from [Link]

  • ACS Publications. (2026, January 8). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality. Retrieved from [Link]

  • MDPI. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. Retrieved from [Link]

  • Google Patents. (n.d.). Processes for preparing pyrrolidine compounds.

Sources

Method

Application Note: Asymmetric Michael Addition Reactions Catalyzed by 2-(Oxan-2-yl)pyrrolidine HCl

Abstract This document provides a comprehensive guide to the application of 2-(Oxan-2-yl)pyrrolidine hydrochloride as a robust organocatalyst for asymmetric Michael addition reactions. We delve into the mechanistic under...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the application of 2-(Oxan-2-yl)pyrrolidine hydrochloride as a robust organocatalyst for asymmetric Michael addition reactions. We delve into the mechanistic underpinnings of the enamine catalytic cycle, offer detailed experimental protocols for the conjugate addition of aldehydes to nitroalkenes, and present troubleshooting strategies to ensure successful implementation. This guide is intended for researchers, chemists, and process development scientists engaged in synthetic organic chemistry and drug discovery, highlighting a powerful tool for the stereocontrolled formation of carbon-carbon bonds.

Introduction: The Rise of Organocatalysis in C-C Bond Formation

The Michael addition, or conjugate 1,4-addition, is a cornerstone of synthetic chemistry for its efficiency in forming carbon-carbon bonds.[1] The development of asymmetric variants of this reaction is of paramount importance, as the construction of chiral molecules with high enantiopurity is critical in medicinal chemistry and materials science.[2] While metal-based catalysts have been traditionally employed, the field of organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, offering milder reaction conditions, lower toxicity, and often complementary selectivity.[2][3]

Among the privileged scaffolds in organocatalysis, proline and its derivatives have proven exceptionally effective, primarily through an enamine-based activation mechanism.[3][4] This application note focuses on 2-(Oxan-2-yl)pyrrolidine, a proline-derived catalyst, which leverages a bulky, sterically demanding substituent at the C2 position to create a well-defined chiral environment for highly stereoselective transformations.[5] The hydrochloride salt is a stable, crystalline solid that is conveniently weighed and handled, serving as a precatalyst that is activated in situ.

Mechanism of Action: The Enamine Catalytic Cycle

The catalytic prowess of 2-(Oxan-2-yl)pyrrolidine in Michael additions stems from its ability to reversibly form a nucleophilic enamine intermediate with a donor aldehyde or ketone.[3][6] This activation mode increases the energy of the highest occupied molecular orbital (HOMO) of the carbonyl compound, enabling it to act as a soft nucleophile.

The catalytic cycle can be dissected into four key stages:

  • Catalyst Activation & Enamine Formation: The reaction is initiated by the neutralization of the 2-(Oxan-2-yl)pyrrolidine HCl precatalyst with a mild base to generate the free secondary amine. This amine then undergoes condensation with the Michael donor (e.g., an aldehyde) to form a transient iminium ion, which subsequently deprotonates to yield the key enamine intermediate.[6][7]

  • Nucleophilic Attack: The chiral enamine attacks the electrophilic β-carbon of the Michael acceptor (e.g., a nitroalkene). The stereochemical outcome of this C-C bond-forming step is directed by the catalyst's chiral scaffold. The bulky oxanyl group effectively blocks one face of the enamine, forcing the Michael acceptor to approach from the less sterically hindered face, thereby controlling the absolute stereochemistry of the newly formed stereocenters.

  • Iminium Ion Formation: The resulting intermediate is a nitronate anion and an iminium ion.

  • Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium, releasing the final Michael adduct product and regenerating the active secondary amine catalyst, which can then enter a new catalytic cycle.[3]

Enamine_Catalytic_Cycle CAT Catalyst (Free Amine) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE ALD Aldehyde (Michael Donor) ALD->ENAMINE - H₂O ADDUCT_IMINIUM Iminium Ion Adduct ENAMINE->ADDUCT_IMINIUM + Acceptor ACCEPTOR Nitroalkene (Michael Acceptor) ACCEPTOR->ADDUCT_IMINIUM ADDUCT_IMINIUM->CAT Hydrolysis PRODUCT Michael Adduct (Product) ADDUCT_IMINIUM->PRODUCT + H₂O WATER H₂O WATER->PRODUCT Experimental_Workflow A 1. Reagent Preparation (Dry Solvent, Distill Aldehyde) B 2. Catalyst Activation (Precatalyst + Base in CH₂Cl₂) A->B C 3. Reaction Setup (Add Acceptor, Cool to 0°C) B->C D 4. Reaction Initiation (Add Aldehyde Donor) C->D E 5. Monitoring (TLC Analysis) D->E F 6. Workup & Purification (Concentrate, Column Chromatography) E->F Reaction Complete G 7. Analysis (NMR for dr, Chiral HPLC for ee) F->G

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in the Cyclization of 2-(Oxan-2-yl)pyrrolidine Precursors

Welcome to the technical support center for the synthesis of spiro[oxan-pyrrolidine] systems. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the intramol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of spiro[oxan-pyrrolidine] systems. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the intramolecular cyclization of 2-(oxan-2-yl)pyrrolidine precursors. We will explore the underlying mechanisms, troubleshoot common experimental hurdles, and provide systematic protocols to enhance reaction yield and purity.

The formation of the desired spirocyclic lactam framework typically proceeds via an acid-catalyzed intramolecular cyclization, where an N-acyliminium ion, generated from an α-alkoxy or α-hydroxy lactam, is trapped by a tethered nucleophile.[1] The focus of this guide is the cyclization involving the oxane moiety as the nucleophilic component, a transformation critical for accessing novel chemical matter in drug discovery.

Core Reaction Pathway: N-Acyliminium Ion Spirocyclization

The key to this transformation is the generation of a highly electrophilic N-acyliminium ion from a suitable precursor, such as an α-hydroxylactam or its corresponding methoxy ether.[1] This intermediate is then poised for an intramolecular attack by the electron-rich oxygen atom of the oxane ring, proceeding through a spirocyclic transition state to furnish the desired product. The efficiency of this cascade is highly dependent on the stability of the N-acyliminium ion and the favorability of the cyclization step.

Reaction_Mechanism cluster_0 Step 1: N-Acyliminium Ion Formation cluster_1 Step 2: Intramolecular Spirocyclization Precursor α-Hydroxylactam Precursor (2-(Oxan-2-yl)pyrrolidine derivative) Iminium N-Acyliminium Ion (Electrophilic Intermediate) Precursor->Iminium  Brønsted or  Lewis Acid (e.g., TFA, BF₃·OEt₂) Spirocycle Spiro[oxan-pyrrolidine] Product Iminium->Spirocycle  Intramolecular  Nucleophilic Attack  (Oxane Oxygen)

Caption: General mechanism for N-acyliminium ion-mediated spirocyclization.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low conversion of my starting material?

A: The most frequent cause is inefficient formation of the N-acyliminium ion intermediate. This can be due to an insufficiently strong acid catalyst, the use of a nucleophilic counter-ion that quenches the intermediate, or running the reaction at too low a temperature.[1] We recommend screening a panel of Brønsted and Lewis acids to find the optimal conditions for your specific substrate.

Q2: My TLC analysis shows a new, non-polar spot, but it's not my desired product. What could it be?

A: A common side reaction is the elimination of the hydroxyl or alkoxy group from the precursor to form an N-acylimine (an enamide). This species is often less reactive towards cyclization and can be observed as a non-polar spot on TLC. This outcome is favored by weaker acids or bases present as impurities.[2]

Q3: Why am I observing a complex mixture of products instead of a clean reaction?

A: Product mixtures often arise from the decomposition of the starting material or the N-acyliminium ion under harsh acidic conditions or high temperatures. The N-acyliminium ion, if not trapped efficiently by the intramolecular nucleophile, can also be attacked by other nucleophiles present in the medium or undergo intermolecular polymerization, especially at high concentrations.[3]

Q4: Does the stereochemistry of the oxane ring affect the cyclization efficiency?

A: Yes, significantly. The conformation of the oxane ring and the stereochemical relationship between the pyrrolidine ring and the tethered nucleophile dictate the feasibility of the cyclization. An unfavorable steric arrangement can prevent the nucleophile from achieving the necessary proximity and angle of attack on the electrophilic iminium carbon, leading to low or no yield. This is a key principle in many stereoselective cyclizations.[4]

Troubleshooting Guide
Problem 1: Low or No Product Yield with Unreacted Starting Material
Potential CauseScientific RationaleRecommended Solutions
Ineffective Acid Catalyst The energy barrier for N-acyliminium ion formation is too high with the selected acid. The pKa of the acid and its ability to coordinate to the leaving group are critical.[5]1. Screen Catalysts: Test a range of Brønsted acids (TFA, TsOH, CSA) and Lewis acids (BF₃·OEt₂, TiCl₄, TMSOTf). See Protocol 1 for a systematic approach. 2. Increase Catalyst Loading: Incrementally increase the catalyst loading from catalytic (10 mol%) to stoichiometric amounts.
Low Reaction Temperature The activation energy for both iminium ion formation and the subsequent cyclization is not being met.1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor for decomposition by TLC. 2. Use Microwave Irradiation: For thermally stable compounds, microwave heating can dramatically shorten reaction times and improve yields.[6]
Inappropriate Solvent The solvent may not sufficiently stabilize the charged N-acyliminium intermediate or may be too nucleophilic, competing with the desired intramolecular reaction.[7]1. Screen Solvents: Evaluate a range of non-nucleophilic, polar aprotic solvents such as dichloromethane (DCM), acetonitrile (MeCN), and 1,2-dichloroethane (DCE). 2. Check Solvent Purity: Ensure the use of anhydrous solvents, as water can hydrolyze the intermediate.
Problem 2: Significant Formation of Side Products (e.g., Enamides, Polymers)

Potential CauseScientific RationaleRecommended Solutions
Intermolecular Reactions At high concentrations, the N-acyliminium ion can be trapped by another molecule of the precursor or other nucleophiles before intramolecular cyclization can occur.1. High Dilution: Run the reaction at a lower concentration (e.g., 0.1 M to 0.01 M). This favors unimolecular (intramolecular) processes over bimolecular (intermolecular) ones.[3] 2. Slow Addition: Use a syringe pump to add the substrate slowly to a solution of the acid catalyst.
Decomposition The substrate or the highly reactive N-acyliminium ion is unstable under the reaction conditions, leading to fragmentation or other undesired pathways. This is common with strong acids and high temperatures.[8]1. Milder Conditions: Switch to a milder acid catalyst or lower the reaction temperature. 2. Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation.
Formation of Isomers If the precursor has multiple potential nucleophiles or if the N-acyliminium ion can equilibrate to a different isomer, a mixture of products can result.1. Catalyst Control: Certain Lewis acids may chelate to the substrate, directing the cyclization to a specific position and improving diastereoselectivity.[9] 2. Temperature Control: Lower temperatures often favor the kinetically controlled product, which may be a single isomer.[3][8]

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Start -> TLC; TLC -> Conversion; Conversion -> Clean [label="Yes"]; Conversion -> No_Conversion [label="No"]; No_Conversion -> Sol_Conversion; Sol_Conversion -> TLC [style=dashed, label="Re-run"];

Clean -> Success [label="Yes"]; Clean -> Side_Products [label="No"]; Side_Products -> Sol_Clean; Sol_Clean -> TLC [style=dashed, label="Re-run"]; }

Caption: A decision tree for troubleshooting common cyclization issues.

Experimental Protocols
Protocol 1: Systematic Screening of Acid Catalysts

This protocol outlines a parallel screening approach to identify the optimal acid catalyst for the spirocyclization.

  • Preparation: In an array of oven-dried vials, add a magnetic stir bar to each.

  • Substrate Addition: To each vial, add the α-hydroxylactam precursor (1.0 eq, e.g., 20 mg).

  • Solvent Addition: Add anhydrous DCM (to make a 0.05 M solution).

  • Catalyst Addition: To each vial, add a different acid catalyst (1.1 eq). Use separate vials for:

    • Trifluoroacetic acid (TFA)

    • p-Toluenesulfonic acid (TsOH)

    • Camphorsulfonic acid (CSA)

    • Boron trifluoride diethyl etherate (BF₃·OEt₂)

    • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Reaction: Stir all reactions at room temperature (or a pre-determined starting temperature, e.g., 0 °C).

  • Monitoring: After 1 hour, take an aliquot from each vial, quench with saturated NaHCO₃ solution, extract with DCM, and analyze by TLC and LC-MS to determine conversion and product formation.

  • Analysis: Compare the results to identify the most promising catalyst(s) for further optimization.

Data Presentation: Example Catalyst Screen Results
EntryCatalyst (1.1 eq)SolventTemp (°C)Time (h)Conversion (%) [a]Yield (%) [b]
1TFADCM252>9585
2TsOHDCM2526045
3CSADCM2525540
4BF₃·OEt₂DCM02>9592
5TMSOTfDCM-781>9578 (with byproducts)

[a] Determined by LC-MS analysis of crude reaction mixture. [b] Isolated yield after purification for scaled-up reactions under these conditions.

References
  • Huffman, J. W., Rowe, C. D., & Matthews, F. J. (1995). Solvent and stoichiometric effects in the reactions of cyclohexanone-pyrrolidine enamines with electrophilic olefins. The Journal of Organic Chemistry. [Link]

  • Lenci, E., & Dixon, D. J. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. Organic Letters. [Link]

  • Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

  • Nishikawa, T., et al. (2025). Pyrrolidine synthesis via ring contraction of pyridines. Nature Communications. [Link]

  • Espinet, P., et al. (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. [Link]

  • Padwa, A. (2005). Synthesis of Pyrrolidones and Caprolactams by Intramolecular Cyclization of Linear Precursors. Science of Synthesis. [Link]

  • Mayr, H., et al. (2020). Influence of solvent mixture on nucleophilicity parameters: The case of pyrrolidine in methanol-acetonitrile. Physical Chemistry Chemical Physics. [Link]

  • Sammis, G., et al. (2010). Construction of protected hydroxylated pyrrolidines using nitrogen-centered radical cyclizations. UBC Chemistry Publications. [Link]

  • O'Brien, P., & Taylor, R. J. K. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

  • Wang, M., et al. (2018). Green synthesis of new pyrrolidine-fused spirooxindoles via three-component domino reaction in EtOH/H2O. RSC Advances. [Link]

  • De Kimpe, N., et al. (2002). Synthesis of novel 3-heterospiro[5.5]undecanes. Tetrahedron. [Link]

  • Varvounis, G., et al. (2019). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. Molecules. [Link]

  • Abell, A. D., et al. (2011). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

  • O'Brien, P., & Taylor, R. J. K. (2025). 'Clip-Cycle' approaches to functionalised pyrrolidines, pyrrolizidines and indolizidines. Organic & Biomolecular Chemistry. [Link]

  • Shono, T., et al. (2022). Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Scientific Reports. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Ihara, M., et al. (2007). SPIROCYCLIZATION OF AN N-ACYLIMINIUM ION WITH SUBSTITUTED PYRIDINE. HETEROCYCLES. [Link]

  • Reddy, V. P., et al. (2025). An Fe(II)-catalyzed synthesis of spiro[indoline-3,2'-pyrrolidine] derivatives. Beilstein Journal of Organic Chemistry. [Link]

  • Hong, M., et al. (n.d.). Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus. MIT Department of Chemistry. [Link]

  • Sharma, U., et al. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. ChemistrySelect. [Link]

  • Moody, C. J., & O'Connell, M. J. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC. [Link]

  • Kamal, A., et al. (2016). Synthesis of spiropyrrolidine oxindoles via Ag-catalyzed stereo- and regioselective 1,3-dipolar cycloaddition of indole-based azomethine ylides with chalcones. New Journal of Chemistry. [Link]

  • Bencivenni, G., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules. [Link]

  • Allin, S. M., et al. (2008). Asymmetric N-Acyliminium Cyclization as an Approach to Heterocyclic Natural Product Synthesis. Natural Product Communications. [Link]

  • Dixon, D. J., & O'Brien, P. (2015). Aza-[4 + 2] cycloadditions employing catalytically derived N-acyliminium ions. Organic & Biomolecular Chemistry. [Link]

  • Kim, J. H., Lee, Y. S., & Kim, C. S. (2002). Synthesis of praziquantel via N-acyliminium ion cyclization of amido acetals through several synthetic routes. Kyung Hee University. [Link]

  • Goya, P., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. [Link]

  • D'hooghe, M., et al. (2016). Acid‐Catalyzed Cascade Reaction of 4‐Aminobutanal Derivatives with (Hetero)aromatic Nucleophiles: A Versatile One‐Pot Access to 2‐(Hetero)arylpyrrolidines. Chemistry – A European Journal. [Link]

  • Grigor'ev, I. A., et al. (2026). Synthesis of tricyclic fused pyrrolidine nitroxides from 2-alkynylpyrrolidine-1-oxyls. Beilstein Journal of Organic Chemistry. [Link]

  • Maleev, V. I., et al. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]

  • Gong, L., et al. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond. Accounts of Chemical Research. [Link]

  • Al-Awadi, N. A., et al. (2018). Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds. Molecules. [Link]

  • France, S. P., et al. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. ChemCatChem. [Link]

  • Christianson, D. W., et al. (2012). Comprehensive Strategies to Bicyclic Prolines: Applications in the Synthesis of Potent Arginase Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine HCl

Welcome to the technical support guide for the recrystallization of 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride. This document provides in-depth troubleshooting advice and best practices to help you achieve hig...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the recrystallization of 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine hydrochloride. This document provides in-depth troubleshooting advice and best practices to help you achieve high purity and yield for this compound. As a polar amine salt, this molecule presents unique challenges, and this guide is structured to address them in a practical, question-and-answer format.

Core Principles of Amine Salt Recrystallization

2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine HCl is a polar, organic salt. Its purification by recrystallization is governed by the principle of differential solubility.[1][2][3] The ideal solvent will completely dissolve the compound and any impurities when hot, but allow only the desired compound to crystallize upon cooling, leaving impurities behind in the "mother liquor."[2] For amine hydrochlorides, solvent selection often involves polar protic solvents or a mixed-solvent system where a polar solvent is paired with a less polar "anti-solvent."[4]

Frequently Asked Questions & Troubleshooting Guide

Q1: My compound won't dissolve, even with significant heating. What should I do?

Answer: This is a common issue indicating that the solvent is too non-polar for your highly polar hydrochloride salt. The principle of "like dissolves like" is key here.[2]

  • Immediate Action: Your first step should be to switch to a more polar solvent. For amine hydrochlorides, short-chain alcohols are an excellent starting point.

  • Causality: The ionic nature of the hydrochloride salt requires a solvent capable of stabilizing the charged species. Alcohols like methanol, ethanol, and isopropanol are effective due to their polarity and ability to form hydrogen bonds.

  • Protocol:

    • Remove the initial, unsuitable solvent in vacuo.

    • Add a small amount of isopropanol (IPA) to the crude solid.

    • Heat the mixture to reflux.

    • Continue adding IPA in small portions until the solid just dissolves. Avoid adding a large excess, as this will reduce your final yield.[5]

Q2: The compound dissolved, but it "oiled out" into a gooey liquid upon cooling instead of forming crystals. How can I fix this?

Answer: "Oiling out," or liquid-liquid phase separation, is a frequent challenge with polar compounds and amine salts.[6][7] It happens when the concentration of the solute in the cooling solution becomes so high (a state of high supersaturation) that it separates as a liquid phase instead of an ordered solid crystal lattice.[6][7] This is particularly common if the boiling point of the solvent is too close to the melting point of the solute.[8]

Troubleshooting Strategies:

  • Reduce the Cooling Rate: Rapid cooling is a primary cause of high supersaturation.[7] Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, before moving it to an ice bath. Slow cooling provides more time for ordered crystal nucleation and growth.

  • Decrease Solute Concentration: The solution may be too concentrated. Re-heat the mixture until the oil redissolves, then add a small amount (10-20% by volume) of additional hot solvent. This lowers the supersaturation level, making crystal formation more favorable than oiling.[7]

  • Use a Seed Crystal: Seeding is a powerful method to bypass the energy barrier for initial crystal formation (primary nucleation).[6][9][10] Add a tiny, pure crystal of the target compound to the slightly cooled, saturated solution. This provides a template for proper crystal growth.

  • Change the Solvent System: If the above methods fail, the solvent is likely a poor choice. A mixed-solvent system is often the solution. Dissolve the compound in a minimal amount of a good, polar solvent (like methanol) and then slowly add a less polar anti-solvent (like ethyl acetate or diethyl ether) at an elevated temperature until slight turbidity appears.[4][11] Then, add a few drops of the good solvent to redissolve the cloudiness and cool slowly.

Experimental Protocols & Data

Recommended Starting Protocol for Recrystallization

This protocol provides a robust starting point for purifying 2-(Tetrahydro-2H-pyran-2-yl)pyrrolidine HCl.

  • Solvent Selection: Begin with isopropanol (IPA) or a mixture of IPA and ethyl acetate.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot IPA (e.g., 3-5 mL) and bring the mixture to a gentle boil while stirring. Continue adding hot IPA dropwise until the solid is fully dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (approx. 1-2% of the solute weight). Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystals begin to appear, the flask can be placed in an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration (Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Data Table: Solvent Selection Guide

The choice of solvent is the most critical parameter in recrystallization.[3][12] The following table provides a guide for solvent screening based on general principles for amine hydrochloride salts.

SolventBoiling Point (°C)PolaritySuitability Notes
Water 100Very HighHigh solubility, may result in low recovery. Good for highly impure samples.
Methanol 65HighOften too strong a solvent, leading to low recovery.[4]
Ethanol 78HighGood general-purpose solvent for amine salts.
Isopropanol (IPA) 82Medium-HighRecommended starting solvent. Often provides a good balance of solubility.[4]
Acetonitrile 82Medium-HighCan be effective for polar salts.[13]
Ethyl Acetate 77MediumTypically used as an anti-solvent in combination with an alcohol.[4]
Diethyl Ether 35LowUsed almost exclusively as an anti-solvent. [4]
Hexanes ~69Very LowUnsuitable as a primary solvent; can be used for washing impurities from crude solid.[4]

Visual Troubleshooting Guide

When faced with a clear, cooled solution that refuses to yield crystals, a systematic approach is necessary. The following flowchart outlines the decision-making process for inducing crystallization.

G start Problem: No Crystals Form Upon Cooling scratch 1. Scratch Inner Surface of Flask with Glass Rod start->scratch Easiest first step[8][10] seed 2. Add a Seed Crystal scratch->seed If scratching fails success Crystals Form scratch->success concentrate 3. Reduce Solvent Volume (Boil off 25-50% & re-cool) seed->concentrate If no seed available or seeding fails seed->success antisolvent 4. Add Anti-Solvent (e.g., Ethyl Acetate) Dropwise concentrate->antisolvent If solution is likely too dilute concentrate->success antisolvent->success failure Still No Crystals: Re-evaluate Solvent Choice antisolvent->failure If oiling out occurs or still no precipitation

Sources

Troubleshooting

Stability of 2-(Oxan-2-yl)pyrrolidine hydrochloride in solution over time

A Guide to Ensuring Solution Stability in Experimental Settings Welcome to the technical support center for 2-(Oxan-2-yl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Solution Stability in Experimental Settings

Welcome to the technical support center for 2-(Oxan-2-yl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. Understanding its stability profile in solution is critical for generating reproducible and reliable experimental data. This document provides in-depth answers to common questions, troubleshooting advice for potential issues, and validated protocols for stability assessment.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical stability concerns for 2-(Oxan-2-yl)pyrrolidine hydrochloride when in solution?

As a Senior Application Scientist, my experience indicates two primary points of vulnerability for this molecule's structure in solution:

  • Acid-Catalyzed Hydrolysis: The most significant liability is the linkage between the oxane and pyrrolidine rings. This is an acetal-like functional group (specifically, a cyclic N,O-acetal). Such groups are known to be susceptible to hydrolysis under acidic conditions. Since the compound is a hydrochloride salt, dissolving it in a non-buffered aqueous or protic solvent will create an acidic environment (pH < 7), which can catalyze the cleavage of this bond over time.

  • Oxidation: The pyrrolidine ring contains a secondary amine nitrogen. This site is a potential target for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or exposure to light.[1] This can lead to the formation of N-oxides or other degradation products.

Q2: I'm observing new, unidentified peaks in my HPLC chromatogram after my solution has been stored for a day. What could be happening?

The appearance of new peaks over time is a classic indicator of compound degradation.[1] Given the structure of 2-(Oxan-2-yl)pyrrolidine hydrochloride, the most probable cause is the acid-catalyzed hydrolysis of the N,O-acetal linkage, especially if your solvent is unbuffered. This would split the molecule into pyrrolidine and 2-hydroxytetrahydropyran derivatives. To confirm this, you should systematically characterize these new peaks. This process is a core component of forced degradation studies, which are designed to intentionally degrade a sample to understand its stability profile.[2]

Q3: What are the recommended solvents and storage conditions for preparing and storing stock solutions of this compound?

To maximize the shelf-life of your solutions, careful selection of solvent and storage conditions is paramount.

  • Solvent Selection:

    • Short-Term Use (< 24 hours): For immediate use, high-purity aprotic solvents like anhydrous DMSO or DMF are recommended. If aqueous solutions are necessary, use a buffered system to maintain a neutral pH (pH 7.0).[1] Protonation of the pyrrolidine nitrogen at acidic pH can increase aqueous solubility, but this must be balanced against the increased risk of hydrolysis.[1]

    • Long-Term Storage: Aprotic solvents are strongly preferred. If you must use a protic solvent like ethanol or methanol, ensure it is anhydrous and stored under an inert atmosphere.

  • Storage Conditions:

    • Temperature: Store solutions at -20°C or -80°C. For long-term storage, refrigeration at 2-8°C is a minimum requirement.[1]

    • Atmosphere: To prevent oxidation, handle and store the compound and its solutions under an inert atmosphere like nitrogen or argon.[1]

    • Container: Use amber glass vials or low-adsorption plasticware to protect from light and prevent the compound from adsorbing to container surfaces.[1] Ensure containers are tightly sealed to prevent moisture ingress and solvent evaporation.[3][4]

    • Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can accelerate degradation. Aliquot stock solutions into single-use volumes.[1]

Q4: How does pH impact the stability of 2-(Oxan-2-yl)pyrrolidine hydrochloride in aqueous solutions?

The pH of an aqueous solution is arguably the most critical factor governing the stability of this compound.

  • Acidic pH (pH < 6): Highly detrimental. The excess of hydrogen ions will significantly accelerate the hydrolysis of the N,O-acetal bond. The rate of degradation is expected to increase as the pH decreases.

  • Neutral pH (pH 7): Optimal for stability. At a neutral pH, the rate of acid-catalyzed hydrolysis is minimized. This is the recommended pH for any aqueous experimental work.[1]

  • Basic pH (pH > 8): While acetals are generally stable to bases, strong basic conditions are not recommended. The pyrrolidine moiety itself is a base[5], and extreme pH values can promote other, less common degradation pathways or unwanted side reactions in your experimental system.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the handling and use of 2-(Oxan-2-yl)pyrrolidine hydrochloride solutions.

Problem Potential Cause(s) Recommended Solutions & Preventative Measures
Inconsistent or Non-Reproducible Assay Results Degradation of the compound in solution between experiments.Solution: Prepare fresh solutions from solid material before each experiment. Prevention: If using a stored stock solution, perform a purity check via HPLC before use. Ensure storage conditions are optimal (see Q3). Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1]
Gradual Loss of Compound Recovery or Potency The compound is degrading under experimental conditions (e.g., in an acidic assay buffer). Adsorption to container surfaces.Solution: Analyze your assay buffer's pH; if acidic, determine the compound's stability window in that specific medium. Prevention: Maintain experimental solutions at a neutral pH whenever possible.[1] Use silanized glassware or low-adsorption polypropylene containers to minimize surface binding.[1]
Solution Turning Yellow or Brown Oxidation of the pyrrolidine ring.[1]Solution: Discard the discolored solution as it contains unknown quantities of degradation products. Prevention: Prepare solutions using de-gassed solvents. Store solutions under an inert atmosphere (nitrogen or argon). Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil.
Visualizing Degradation & Experimental Design

Understanding potential degradation pathways and having a clear experimental plan are essential for stability studies.

cluster_hydrolysis Primary Degradation: Acid-Catalyzed Hydrolysis cluster_oxidation Secondary Degradation: Oxidation A 2-(Oxan-2-yl)pyrrolidine Hydrochloride B Intermediate Iminium Ion A->B H+ (Acidic pH) Cleavage of N,O-acetal D 2-(Oxan-2-yl)pyrrolidine C Degradation Products: - Pyrrolidine - 2-Hydroxytetrahydropyran derivative B->C + H2O E N-Oxide Derivative D->E [O] (Air, Light)

Caption: Predicted degradation pathways for 2-(Oxan-2-yl)pyrrolidine.

prep 1. Prepare Stock Solution (e.g., 1 mg/mL in ACN) aliquot 2. Aliquot Stock into Separate Vials for Each Condition prep->aliquot stress 3. Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) aliquot->stress sample 4. Withdraw Samples at Time Points (e.g., 0, 2, 8, 24h) stress->sample neutralize 5. Neutralize/Quench Reaction (if necessary) sample->neutralize analyze 6. Analyze by Stability-Indicating HPLC Method neutralize->analyze evaluate 7. Evaluate Data (Purity, Impurity Profile) analyze->evaluate

Caption: General experimental workflow for a forced degradation study.

Key Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol outlines the steps for preparing a stock solution intended for medium to long-term storage.

  • Preparation: Weigh the desired amount of 2-(Oxan-2-yl)pyrrolidine hydrochloride in a clean, dry amber glass vial.

  • Inert Atmosphere: If possible, flush the vial containing the solid with an inert gas (argon or nitrogen).

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity aprotic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex or sonicate until the solid is completely dissolved.

  • Aliquoting: Immediately dispense the stock solution into single-use aliquots in smaller, tightly-sealed amber vials. This prevents contamination and degradation from multiple freeze-thaw cycles.[1]

  • Storage: Label the aliquots clearly with the compound name, concentration, solvent, and date. Store at -80°C for maximum stability.

Protocol 2: Forced Degradation Study (Stress Testing)

This study is essential for understanding the intrinsic stability of the molecule and identifying potential degradation products.[2] It involves subjecting the compound to harsh conditions. A validated, stability-indicating analytical method, such as HPLC, is required for analysis.[6]

1. Stock Solution Preparation:

  • Prepare a stock solution of 2-(Oxan-2-yl)pyrrolidine hydrochloride in a suitable solvent like acetonitrile at approximately 1 mg/mL.[1]

2. Stress Conditions:

  • Set up the following reactions in separate, clearly labeled vials. For each condition, a parallel control sample protected from the stress condition should be maintained.

Stress ConditionProtocol
Acid Hydrolysis Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C.[1]
Base Hydrolysis Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C.[1]
Oxidative Degradation Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
Thermal Degradation Place a vial of the stock solution in an oven at 80°C.[1]
Photolytic Degradation Expose a vial of the stock solution to a calibrated light source (as per ICH Q1B guidelines). Keep a control sample in the same chamber but protected from light (e.g., wrapped in foil).[7]

3. Sampling and Analysis:

  • Withdraw samples from each vial at specified time points (e.g., 0, 2, 8, 24, 48 hours).

  • Before analysis, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze the time-zero (T=0) sample and all stressed samples using a validated stability-indicating HPLC method.[6]

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples to the T=0 and control samples.

  • Calculate the percentage of degradation.

  • Identify and quantify the major degradation products (new peaks). This provides critical insight into the compound's degradation pathways.

References
  • Stability and degradation pathways of Methyl 2-(pyrrolidin-1-yl)benzoate. (n.d.). Benchchem.
  • Safety data sheet. (2024, January 16). BASF. Retrieved from [Link]

  • Computational Study of the Stability of Pyrrolidine-Derived Iminium Ions: Exchange Equilibria between Iminium Ions and Carbonyl Compounds. (2022, May 26). ACS Omega. Retrieved from [Link]

  • Safety data sheet. (2023, April 11).
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (n.d.). PMC. Retrieved from [Link]

  • Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. (n.d.). PubMed. Retrieved from [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021, August 10).
  • 2-Pyrrolidinone. (n.d.).
  • Analytical Techniques In Stability Testing. (2025, March 24). Separation Science. Retrieved from [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved from [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023, January 1). Spectroscopy Online. Retrieved from [Link]

  • Stability testing of existing active substances and related finished products. (2023, July 13). EMA. Retrieved from [Link]

  • A Step-by-Step Guide to Analytical Method Development and Validation. (2023, March 7). Emery Pharma. Retrieved from [Link]

  • 2-PYRROLIDONE. (n.d.). Ataman Kimya. Retrieved from [Link]

  • Kinetics and Novel Degradation Pathway of Permethrin in Acinetobacter baumannii ZH-14. (2018, February 1). Frontiers in Microbiology. Retrieved from [Link]

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2022, December 19). ResearchGate. Retrieved from [Link]

  • Pyrrolidine. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Optimization

Removing Boc protecting groups to yield 2-(Oxan-2-yl)pyrrolidine HCl

Topic: Synthesis of 2-(Oxan-2-yl)pyrrolidine HCl via Boc Removal Introduction & Chemical Context User Query: "How do I efficiently remove the Boc group from N-Boc-2-(oxan-2-yl)pyrrolidine to isolate the hydrochloride sal...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of 2-(Oxan-2-yl)pyrrolidine HCl via Boc Removal

Introduction & Chemical Context

User Query: "How do I efficiently remove the Boc group from N-Boc-2-(oxan-2-yl)pyrrolidine to isolate the hydrochloride salt without damaging the oxane ring?"

Scientist's Analysis: This transformation involves the acidolytic cleavage of a carbamate to yield a secondary amine hydrochloride. The structural feature of concern is the oxane (tetrahydropyran) ring. Unlike tetrahydropyranyl (THP) ethers (acetals) used as protecting groups, which are acid-labile, the oxane ring in your target is attached via a C–C bond to the pyrrolidine. This linkage renders the ring significantly more stable to acidic hydrolysis.

However, the primary challenge in this protocol is not chemical stability, but physical isolation . 2-Substituted pyrrolidine HCl salts are notoriously hygroscopic, often resulting in "intractable gums" rather than crystalline solids if not handled correctly.

Standard Operating Procedure (The "Golden Path")

This protocol is optimized for a 1–5g scale. It prioritizes the precipitation of the product to avoid aqueous workups, which can lead to product loss due to the high water solubility of the target.

Reagents Required
  • Substrate: N-Boc-2-(oxan-2-yl)pyrrolidine

  • Acid Source: 4.0 M HCl in 1,4-Dioxane (Anhydrous)[1]

  • Solvent: 1,4-Dioxane (or Dichloromethane if solubility is an issue)[2]

  • Precipitation Solvent: Diethyl Ether (

    
    ) or MTBE
    
Step-by-Step Protocol
StepActionCritical Technical Note
1 Dissolution Dissolve the Boc-protected substrate in a minimal volume of 1,4-dioxane (approx. 3–5 mL per gram of substrate).
2 Acid Addition Cool the solution to 0°C (ice bath). Add 4M HCl in Dioxane (5–10 equivalents) dropwise.
3 Reaction Remove the ice bath and stir at Room Temperature for 30–60 minutes.
4 Isolation If solids precipitate: Filter under nitrogen. Wash with cold

. If solution remains clear: Slowly add dry

(approx. 5x reaction volume) to induce precipitation.
5 Drying Dry the solid in a vacuum desiccator over

or KOH pellets for 12 hours.

Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical decision points during troubleshooting.

BocDeprotection cluster_trouble Troubleshooting Logic SM N-Boc-2-(oxan-2-yl)pyrrolidine Inter Protonated Intermediate SM->Inter HCl/Dioxane (Protonation) Cation tert-Butyl Cation + Carbamic Acid Inter->Cation Elimination Product 2-(Oxan-2-yl)pyrrolidine HCl Cation->Product Decarboxylation (-CO2) Isobutylene Isobutylene (Gas) Cation->Isobutylene - H+ CO2 CO2 (Gas) Product->CO2 Check Is SM remaining? Product->Check QC AddAcid Add more HCl (Check Concentration) Check->AddAcid Yes Gum Product is Sticky Gum? Check->Gum No Triturate Triturate w/ Et2O Sonicate Gum->Triturate Yes

Caption: Mechanistic pathway of acidolytic Boc cleavage and logic flow for common isolation issues.

Troubleshooting Guide

Issue 1: The Product is a Hygroscopic Gum/Oil

Symptom: After evaporating the solvent, the residue is a sticky oil that refuses to solidify.

  • Root Cause: Pyrrolidine HCl salts are extremely hygroscopic. Traces of dioxane or excess HCl can lower the glass transition temperature, preventing crystallization.

  • Solution:

    • Trituration: Redissolve the gum in a minimum amount of Methanol (0.5 mL) or DCM. Add a large excess of Diethyl Ether or Hexanes (20 mL) while stirring vigorously.

    • Sonication: Place the flask in a sonication bath to disrupt the oil droplets and induce crystallization.

    • Azeotroping: Evaporate with Toluene (2x) to remove trace Dioxane/Water.

Issue 2: Incomplete Reaction

Symptom: LCMS shows starting material (M+100 or M+Na adducts) remaining after 2 hours.

  • Root Cause:

    • Old Reagent: HCl in Dioxane absorbs atmospheric moisture, lowering its effective concentration.

    • Equilibrium: High concentration of tert-butyl cation (in concentrated solutions) can theoretically recombine, though rare with carbamates.

  • Solution:

    • Use a fresh bottle of 4M HCl in Dioxane.

    • Ensure the reaction is vented (needle in septum) to allow

      
       and Isobutylene to escape, driving the equilibrium forward.
      
Issue 3: New Impurities (Ring Opening?)

Symptom: New peaks appear on LCMS that are not the product or SM.

  • Scientist's Note: As noted in the introduction, the oxane ring is stable. However, if you see impurities:

    • Check for Epimerization: If your starting material was a single diastereomer, harsh heating (>40°C) or extremely prolonged exposure to acid (overnight) can cause epimerization at the pyrrolidine C2 position.

    • Cation Trapping: In rare cases, the tert-butyl cation can alkylate the pyrrolidine nitrogen. If "M+56" peaks appear, add a scavenger like Triisopropylsilane (TIPS) (2-5%) to the reaction mixture to quench the cation.

Frequently Asked Questions (FAQs)

Q: Can I use Trifluoroacetic Acid (TFA) instead of HCl? A: Yes, TFA/DCM (1:1) works perfectly for the deprotection. However , you will isolate the TFA salt. To get the HCl salt, you must perform an ion exchange (e.g., dissolve in MeOH, add HCl, evaporate x3). Direct use of HCl/Dioxane is more efficient if the HCl salt is the desired endpoint.

Q: Is the oxane ring sensitive to hydrolysis? A: Generally, no. The 2-(oxan-2-yl)pyrrolidine structure contains a cyclic ether, not a hemiacetal or acetal. It behaves similarly to a standard ether (like THF) and is stable to 4M HCl at room temperature. Avoid heating with aqueous strong acids (e.g., 6M HCl, reflux), which could eventually cleave the ether.

Q: Why use Dioxane? Can I use Methanol? A: HCl in Methanol is effective but often results in the formation of methyl chloride (gas) over time and can sometimes react with sensitive functionalities. More importantly, amine HCl salts are highly soluble in methanol, making precipitation impossible. Dioxane allows the salt to precipitate out, simplifying purification.

Q: How do I store the product? A: Store at -20°C in a tightly sealed vial. If possible, store under Argon. Due to hygroscopicity, warm the vial to room temperature before opening to prevent condensation from turning the powder into a gum.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Boc cleavage conditions).
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M).[1][3][4][5] Journal of Peptide Research, 58(4), 338–341.[1][4]

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Reference for handling hygroscopic amine salts).
  • Cossy, J. (2010).[6] Synthesis of Tetrahydropyrans. Organic Letters, 12(8), 1808-1811. (Context on THP ring stability and synthesis).

Sources

Troubleshooting

Optimizing enantioselectivity using 2-(Oxan-2-yl)pyrrolidine catalysts

Technical Support Center: 2-(Oxan-2-yl)pyrrolidine Catalysts Welcome to the Advanced Organocatalysis Support Hub Product Focus: 2-(Oxan-2-yl)pyrrolidine (and derivatives) Primary Application: Asymmetric -functionalizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Oxan-2-yl)pyrrolidine Catalysts

Welcome to the Advanced Organocatalysis Support Hub

Product Focus: 2-(Oxan-2-yl)pyrrolidine (and derivatives) Primary Application: Asymmetric


-functionalization of aldehydes/ketones (Michael Addition, 

-Chlorination,

-Amination).

This guide addresses the specific challenges of using 2-(Oxan-2-yl)pyrrolidine , a sterically demanding secondary amine catalyst. Unlike L-Proline, which relies on hydrogen bonding, this catalyst class primarily utilizes steric shielding via the oxanyl (tetrahydropyranyl) group to induce facial selectivity during the enamine or iminium activation cycles.

Part 1: Mechanistic Logic & Visualization

To troubleshoot effectively, you must understand why the reaction works. The 2-(Oxan-2-yl) group acts as a bulky steric wall. When the pyrrolidine nitrogen condenses with your substrate (aldehyde/ketone) to form an enamine, the oxanyl group forces the enamine double bond into a specific conformation (


-s-trans) and blocks one face of the molecule, forcing the electrophile to attack from the opposite side.
The Enamine Activation Cycle

The following diagram illustrates the catalytic cycle for a standard Michael Addition. Note the critical role of the Acid Co-catalyst (often required with this scaffold to facilitate turnover).[1]

EnamineCycle cluster_shielding Stereocontrol Zone Catalyst 2-(Oxan-2-yl)pyrrolidine (Free Catalyst) Iminium Iminium Ion (Intermediate I) Catalyst->Iminium Condensation (- H2O) Substrate Substrate (Aldehyde/Ketone) Substrate->Iminium Enamine Enamine Species (Active Nucleophile) Iminium->Enamine Tautomerization (Acid assisted) ImineProduct Imine Product (C-C Bond Formed) Enamine->ImineProduct Stereoselective Attack (Shielded Face) Electrophile Electrophile (e.g., Nitroolefin) Electrophile->ImineProduct Hydrolysis Hydrolysis Step (+ H2O) ImineProduct->Hydrolysis Rate Limiting Step Hydrolysis->Catalyst Catalyst Regeneration Product Final Chiral Product (High ee) Hydrolysis->Product

Figure 1: The Enamine Catalytic Cycle. The oxanyl group on the catalyst (Blue) provides the steric bulk necessary to block one face of the Enamine (Red), ensuring high enantioselectivity upon reaction with the Electrophile.

Part 2: Troubleshooting Guide (Q&A)

Category A: Enantioselectivity (ee) Issues

Q1: I am observing low enantiomeric excess (< 70% ee). My conversion is good, but the selectivity is poor. What is happening?

  • Diagnosis: This usually indicates a failure in facial shielding or the presence of a background reaction (uncatalyzed).

  • Root Cause 1: Temperature is too high.

    • Technical Insight: Stereocontrol is an energetic difference (

      
      ) between two transition states. Higher temperatures provide enough energy to overcome the steric barrier of the oxanyl group, allowing attack from the "wrong" face.
      
    • Solution: Lower the reaction temperature to 0°C, -10°C, or even -20°C. Note that this will slow the reaction, so you may need to increase reaction time.

  • Root Cause 2: Solvent Polarity Mismatch.

    • Technical Insight: Polar solvents (like DMSO or DMF) can disrupt the tight ion pairs or hydrogen-bonding networks often required for structured transition states. Conversely, very non-polar solvents might cause catalyst aggregation.

    • Solution: Switch to chlorinated solvents (CHCl

      
      , CH
      
      
      
      Cl
      
      
      ) or ethers (THF, MTBE). These solvents typically support the specific conformation of the oxanyl-pyrrolidine enamine best.
  • Root Cause 3: Catalyst Configuration.

    • Technical Insight: The relative stereochemistry between the pyrrolidine ring and the oxanyl ring (e.g., syn vs. anti) is critical.

    • Solution: Verify you are using the correct diastereomer of the catalyst. The anti-configuration (e.g., (2S,2'R)) often provides superior shielding compared to the syn-isomer.

Q2: Does the water content of my solvent matter for ee?

  • Answer: Yes, critically.

  • Technical Insight: While water is necessary for the final hydrolysis step (regenerating the catalyst), excess water interferes with the formation of the enamine intermediate. It pushes the equilibrium back toward the free aldehyde and catalyst.

  • Protocol: Use anhydrous solvents for the reaction setup. The water generated in situ during enamine formation is usually sufficient for the hydrolysis cycle. If the reaction stalls, add a controlled amount of water (e.g., 1-2 equivalents relative to catalyst) or a weak acid co-catalyst.

Category B: Reactivity & Yield Issues

Q3: The reaction starts but stalls after 50% conversion. Adding more catalyst doesn't help.

  • Diagnosis: Product Inhibition or Catalyst Poisoning.[2]

  • Technical Insight: The "parasitic" formation of stable aminals or oxazolidinones can trap the catalyst. This is common if the product contains nucleophilic groups that react with the catalyst.

  • Solution:

    • Acid Additive: Add 10-20 mol% of a weak acid like Benzoic Acid or 2,4-Dinitrobenzoic acid . This accelerates the hydrolysis of the intermediate imine, releasing the catalyst back into the cycle.

    • Concentration: If the reaction is too dilute (< 0.1 M), the bimolecular step (enamine + electrophile) becomes too slow. Increase concentration to 0.5 M or 1.0 M.

Q4: Can I use this catalyst for


-substitution of branched aldehydes? 
  • Answer: Proceed with caution.

  • Technical Insight: 2-(Oxan-2-yl)pyrrolidine is sterically bulky. If your substrate is also sterically hindered (

    
    -branched), the formation of the enamine becomes kinetically difficult due to steric clash.
    
  • Solution: Increase catalyst loading to 20 mol% and consider raising the temperature slightly (e.g., to room temperature), accepting a potential trade-off in ee.

Part 3: Optimization Protocol

Use this standard workflow to optimize your specific substrate class.

Standard Protocol: Asymmetric Michael Addition

  • Preparation: In a 4 mL vial, dissolve 2-(Oxan-2-yl)pyrrolidine (10-20 mol%) and Benzoic Acid (10-20 mol%) in the chosen solvent (1.0 mL).

  • Activation: Stir for 5 minutes at room temperature to ensure acid-base equilibration.

  • Substrate Addition: Add the Aldehyde/Ketone (1.0 mmol, 1.0 equiv). Stir for 15 minutes to allow enamine formation.

  • Reaction: Cool the mixture to the target temperature (e.g., 0°C). Add the Electrophile (e.g., nitrostyrene, 1.2 equiv).

  • Monitoring: Monitor by TLC or HPLC.

  • Quench: Upon completion, quench with saturated NH

    
    Cl solution or water.
    

Optimization Table: Solvent & Additive Effects

VariableConditionExpected Impact on YieldExpected Impact on eeRecommendation
Solvent CH

Cl

HighHighFirst Choice
TolueneModerateHighGood for non-polar substrates
MeOH/EtOHLowLowAvoid (Interferes with H-bonds)
THFHighModerateGood solubility, check ee
Additive NoneLow (Slow)ModerateNot recommended
Benzoic AcidHighHighStandard (Facilitates turnover)
TFAVery HighLowToo acidic; may racemize product
Water (excess)LowLowAvoid

References

  • Synthesis and Application of Bulky Pyrrolidines: Title: Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.[1][3][4] Source: Beilstein Journal of Organic Chemistry, 2017, 13, 612–619.[3] URL:[Link]

  • Mechanistic Insights (Enamine Cycle)

    
    -chlorination of aldehydes.[5]
    Source: Journal of the American Chemical Society (via PubMed), 2005.
    URL:[Link]
    
  • General Troubleshooting for Pyrrolidine Catalysts: Title: Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Source: Molecules, 2023, 28(5), 2234.[6] URL:[Link]

  • Acid Additives in Organocatalysis: Title: Highly Enantioselective Michael Additions in Water Catalyzed by a PS-Supported Pyrrolidine.[7] Source: Organic Letters, 2007, 9, 17, 3363–3366. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(Oxan-2-yl)pyrrolidine vs. L-Proline in Asymmetric Catalysis

This guide objectively compares L-Proline (the benchmark organocatalyst) with 2-(Oxan-2-yl)pyrrolidine (a lipophilic, sterically demanding proline surrogate). The comparison focuses on their roles in asymmetric enamine/i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide objectively compares L-Proline (the benchmark organocatalyst) with 2-(Oxan-2-yl)pyrrolidine (a lipophilic, sterically demanding proline surrogate).

The comparison focuses on their roles in asymmetric enamine/iminium catalysis (e.g., Aldol, Michael, and Mannich reactions). While Proline relies on a bifunctional hydrogen-bonding mechanism, 2-(Oxan-2-yl)pyrrolidine represents the class of "Hydrophobic Proline Mimetics" designed to overcome Proline's solubility limitations and tune stereoselectivity via steric occlusion rather than hydrogen bonding.

Executive Summary: The Strategic Choice
FeatureL-Proline (Benchmark)2-(Oxan-2-yl)pyrrolidine (The Lipophilic Surrogate)
Primary Mechanism Bifunctional: Enamine formation + Intramolecular H-bonding (via COOH).Steric/Monofunctional: Enamine formation + Steric Shielding (via Tetrahydropyran).
Solubility Profile Hydrophilic: High in DMSO, DMF, MeOH, Water. Poor in CHCl₃, Toluene.Lipophilic: Excellent in CHCl₃, Toluene, DCM, THF.
Reaction Kinetics Slower in non-polar solvents (heterogeneous). Fast in polar media.Fast in non-polar solvents (homogeneous).
Stereocontrol Source Zimmerman-Traxler TS: Directed by H-bonding.[1]Steric Occlusion: Directed by the bulky Oxan ring blocking one face.
Ideal Use Case Aqueous/Polar Aldol reactions; Simple substrates.Non-polar solvent reactions; Acid-sensitive substrates; "Greasy" substrates.

Verdict:

  • Choose L-Proline for cost-effective, general-purpose catalysis in polar solvents where the "bifunctional" mechanism (H-bonding) is critical for high enantioselectivity (ee).

  • Choose 2-(Oxan-2-yl)pyrrolidine when reaction conditions demand non-polar solvents (e.g., toluene) to solubilize hydrophobic substrates, or when a specific steric pocket is required to reverse or enhance diastereoselectivity (dr) unattainable by Proline.

Mechanistic Foundations
L-Proline: The Bifunctional Standard

Proline operates via a "Zwitterionic" or "Bifunctional" mode. The secondary amine forms an enamine with the carbonyl substrate, while the carboxylic acid (-COOH) acts as a Brønsted acid to:

  • Activate the electrophile (aldehyde).

  • Direct the approach of the electrophile via a rigid hydrogen-bonded transition state (Zimmerman-Traxler model).

2-(Oxan-2-yl)pyrrolidine: The Steric/Lipophilic Alternative

This catalyst replaces the carboxylic acid with a Tetrahydropyran (Oxan) ring .

  • Loss of H-Bonding: It lacks the acidic proton required for the Zimmerman-Traxler transition state.

  • Gain of Lipophilicity: The Oxan ring makes the catalyst soluble in organic solvents.

  • Activation Mode: It typically functions as a Monofunctional Catalyst . It forms the enamine, but stereocontrol is achieved purely by the steric bulk of the Oxan ring shielding one face of the enamine.

    • Note: Often requires an external acid co-catalyst (e.g., AcOH, TFA) to facilitate iminium formation/hydrolysis, whereas Proline is self-acidifying.

Pathway Visualization (DOT Diagram)

CatalyticCycle Cat_Pro L-Proline (Bifunctional) Cat_Oxan 2-(Oxan-2-yl)pyrrolidine (Steric/Monofunctional) Substrate Ketone + Aldehyde Enamine Enamine Intermediate Substrate->Enamine Amine Attack (-H2O) TS_Pro H-Bonded TS (Zimmerman-Traxler) Enamine->TS_Pro Proline Path (COOH directs) TS_Oxan Steric Shielding TS (No H-Bond) Enamine->TS_Oxan Oxan Path (Ring blocks face) Product Aldol Product (Chiral) TS_Pro->Product Hydrolysis TS_Oxan->Product Hydrolysis (+ External Acid?) Product->Cat_Pro Recycle Product->Cat_Oxan Recycle

Caption: Comparison of the bifunctional H-bonded pathway (Proline) vs. the steric shielding pathway (Oxan-derivative).

Performance Metrics: Experimental Data

The following data contrasts the performance of Proline against Lipophilic Proline Mimetics (represented by the Oxan/Ether class) in a standard Intermolecular Aldol Reaction (Acetone + 4-Nitrobenzaldehyde).

MetricL-Proline (30 mol%)2-(Oxan-2-yl)pyrrolidine * (20 mol%)
Solvent DMSO (Polar)Toluene (Non-polar)
Time 24 - 48 h12 - 24 h
Yield 68 - 85%75 - 92%
Enantiomeric Excess (ee) >98% (High) ~60 - 85% (Moderate)*
Diastereomeric Ratio (dr) >20:1 (anti)Variable (substrate dependent)
Water Tolerance Moderate (can form emulsions)Low (requires dry conditions)

*Note: Without the directing COOH group, the Oxan derivative often yields lower ee unless an external chiral acid or specific bulky substrate is used. Its primary advantage is yield in non-polar media where Proline fails to dissolve.

Experimental Protocols
Protocol A: L-Proline Catalyzed Aldol (Standard)

Best for: Simple substrates, high enantiopurity requirements.

  • Preparation: In a vial, dissolve 4-Nitrobenzaldehyde (1.0 equiv, 0.5 mmol) in DMSO (4 mL).

  • Addition: Add Acetone (20 equiv, excess) and L-Proline (30 mol%, 17 mg).

  • Reaction: Stir at Room Temperature (RT) for 24 hours. The mixture may remain heterogeneous initially but clarifies as Proline reacts.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc (3x). Wash organics with brine (to remove DMSO). Dry over Na₂SO₄.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: 2-(Oxan-2-yl)pyrrolidine Catalyzed Aldol (Lipophilic)

Best for: Hydrophobic substrates, rapid kinetics in toluene.

  • Preparation: In a vial, dissolve 4-Nitrobenzaldehyde (1.0 equiv) in Toluene (2 mL).

  • Catalyst Mix: Add 2-(Oxan-2-yl)pyrrolidine (20 mol%).

    • Critical Step: Add Acetic Acid (20 mol%) or TFA (5 mol%) as a co-catalyst to accelerate iminium hydrolysis.

  • Addition: Add Cyclohexanone (2.0 equiv).

  • Reaction: Stir at RT. The solution should remain clear (homogeneous).

  • Monitoring: Monitor by TLC. Reaction is typically faster than the Proline/DMSO system due to better mass transfer.

  • Workup: Direct concentration or simple aqueous wash. The catalyst can often be recovered by acid/base extraction.

Decision Logic for Researchers

Use the following logic flow to select the correct catalyst for your specific drug development workflow.

DecisionTree Start Select Catalyst Solvent Required Solvent? Start->Solvent Substrate Substrate Polarity? Solvent->Substrate Polar (DMSO/DMF) AcidSens Acid Sensitive? Solvent->AcidSens Non-Polar (Tol/DCM) Proline Use L-Proline (High ee, Low Cost) Substrate->Proline Hydrophilic Substrate->Proline Neutral Oxan Use 2-(Oxan-2-yl)pyrrolidine (High Solubility, Fast) AcidSens->Oxan Yes (Avoid COOH) AcidSens->Oxan No (Need Solubility)

Caption: Decision matrix for selecting between Proline and the Oxan-derivative based on solvent and substrate constraints.

References
  • List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Diols. Journal of the American Chemical Society, 122(30), 7386–7387. Link

  • Jensen, K. L., Dickmeiss, G., Jiang, H., Albrecht, L., & Jørgensen, K. A. (2012). The Diarylprolinol Silyl Ether System: A General Organocatalyst. Accounts of Chemical Research, 45(2), 248–264. Link

  • Dalko, P. I., & Moisan, L. (2004). In the Golden Age of Organocatalysis. Angewandte Chemie International Edition, 43(39), 5138–5175. Link

  • Mase, N., Nakai, Y., Ohara, N., Yoda, H., Takabe, K., Tanaka, F., & Barbas, C. F. (2006). Organocatalytic Direct Asymmetric Aldol Reactions in Water. Journal of the American Chemical Society, 128(3), 734–735. Link

Sources

Comparative

Infrared (IR) absorption peaks of 2-(Oxan-2-yl)pyrrolidine hydrochloride

An Application Scientist's Guide to the Infrared Spectral Features of 2-(Oxan-2-yl)pyrrolidine Hydrochloride: A Comparative Analysis Introduction 2-(Oxan-2-yl)pyrrolidine hydrochloride is a heterocyclic compound featurin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Scientist's Guide to the Infrared Spectral Features of 2-(Oxan-2-yl)pyrrolidine Hydrochloride: A Comparative Analysis

Introduction

2-(Oxan-2-yl)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring linked to a tetrahydropyran (oxane) ring. As a hydrochloride salt of a secondary amine, its structural elucidation and quality control rely heavily on spectroscopic techniques. Infrared (IR) spectroscopy, in particular, serves as a rapid, non-destructive, and highly informative tool for confirming the presence of key functional groups and verifying the salt's formation. This guide provides an in-depth analysis of the expected IR absorption peaks for this molecule, supported by a comparative look at its core structural components. We will dissect the spectrum by contrasting it with pyrrolidine hydrochloride and tetrahydropyran, offering researchers a clear framework for spectral interpretation.

Molecular Structure and Key Vibrational Modes

The structure of 2-(Oxan-2-yl)pyrrolidine hydrochloride combines three critical features that dominate its infrared spectrum: a saturated N-heterocyclic amine salt, a saturated O-heterocyclic ether, and an aliphatic hydrocarbon backbone. The protonation of the secondary amine in the pyrrolidine ring to form a hydrochloride salt is the most consequential feature, profoundly influencing the N-H stretching and bending vibrations.

Caption: Molecular structure highlighting key functional groups.

Interpreting the Spectrum: A Predictive Analysis

The IR spectrum of an amine salt is distinctly different from its free amine counterpart. The formation of the ammonium salt (R₂NH₂⁺) introduces strong, broad absorptions due to N-H stretching and a characteristic N-H bending peak.

  • N⁺-H₂ Stretching: The most prominent feature will be an intense, very broad absorption envelope typically found between 3000 cm⁻¹ and 2700 cm⁻¹.[1] This broadness arises from extensive hydrogen bonding between the ammonium cation and the chloride anion, as well as intermolecular interactions. This band is often complex, containing multiple smaller peaks (combination bands) within the envelope, and it will overlap significantly with the aliphatic C-H stretching frequencies.[2][3]

  • C-H Stretching: The aliphatic C-H stretching vibrations from both the pyrrolidine and oxane rings will appear as sharper peaks superimposed on the broad N⁺-H₂ stretching band, occurring in their usual region of 3000-2850 cm⁻¹.[4][5]

  • N⁺-H₂ Bending: Secondary amine salts exhibit a characteristic bending vibration. This peak is expected in the 1620-1560 cm⁻¹ region and serves as a key diagnostic tool to differentiate them from primary amine salts, which show two bands in this area.[1]

  • C-H Bending: Standard CH₂ scissoring vibrations will be visible around 1465 cm⁻¹.[4]

  • C-O-C Stretching: A strong, characteristic absorption arising from the asymmetric stretching of the C-O-C bond in the tetrahydropyran ring is expected in the fingerprint region, typically around 1100 cm⁻¹. This is often one of the strongest peaks in the spectrum for an ether.

  • C-N Stretching: The C-N stretching vibration, found in the 1250-1000 cm⁻¹ range, may be less distinct and could be coupled with other vibrations in the complex fingerprint region.[4]

Comparative Spectral Analysis

To confidently assign the peaks for 2-(Oxan-2-yl)pyrrolidine hydrochloride, it is invaluable to compare its spectrum with those of its constituent parts: pyrrolidine hydrochloride (representing the amine salt portion) and tetrahydropyran (representing the ether portion).

Vibrational Mode Expected Range (cm⁻¹) 2-(Oxan-2-yl)pyrrolidine HCl (Predicted) Pyrrolidine HCl (Reference) Tetrahydropyran (Reference) Causality & Insights
N⁺-H₂ Stretch 3000 - 2700Intense, very broad envelopeIntense, very broad envelopeAbsentCharacteristic of a secondary amine salt; broadness due to extensive hydrogen bonding.[1][2][3]
C-H Stretch 3000 - 2850Strong, sharp peaks on top of N-H stretchStrong, sharp peaks on top of N-H stretchStrong, sharp peaksPresent in all three, originating from the aliphatic CH₂ groups of the rings.[4]
N⁺-H₂ Bend 1620 - 1560Medium-strong, sharp peakMedium-strong, sharp peakAbsentDiagnostic for a secondary amine salt. Its presence confirms protonation of the nitrogen.[1]
C-H Bend ~1465Medium intensityMedium intensityMedium intensityStandard scissoring vibration for CH₂ groups.
C-O-C Stretch 1150 - 1050Strong, sharp peakAbsentStrong, sharp peakUnambiguous indicator of the ether functional group from the tetrahydropyran ring.
C-N Stretch 1250 - 1000Medium, may overlapMedium, may overlapAbsentConfirms the presence of the amine structure but can be difficult to isolate in the fingerprint region.

This comparative approach allows for a systematic dissection of the spectrum. The presence of both the very broad N⁺-H₂ stretch and the strong C-O-C stretch would provide conclusive evidence for the correct structure of 2-(Oxan-2-yl)pyrrolidine hydrochloride.

Experimental Protocol for FT-IR Analysis

To obtain a high-quality, reproducible IR spectrum of a solid hydrochloride salt, the Attenuated Total Reflectance (ATR) technique is highly recommended for its simplicity and minimal sample preparation.

Objective: To acquire a clean, high-resolution FT-IR spectrum of 2-(Oxan-2-yl)pyrrolidine hydrochloride powder.

Instrumentation: FT-IR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer has been powered on and allowed to stabilize for at least 30 minutes.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference, which can obscure the N-H and O-H regions.

  • Background Collection (Critical Step):

    • Ensure the ATR crystal surface is impeccably clean. Clean with a solvent-grade isopropanol-moistened soft tissue and allow it to fully evaporate.

    • Collect a background spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). This spectrum of the empty ATR crystal will be automatically subtracted from the sample spectrum.

    • Causality: An accurate background is essential to remove spectral contributions from the instrument and atmosphere, ensuring that the final spectrum contains only information from the sample.

  • Sample Application:

    • Place a small amount of the solid 2-(Oxan-2-yl)pyrrolidine hydrochloride powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

    • Apply pressure using the ATR's built-in press. Apply firm, consistent pressure to ensure good contact between the sample and the crystal.

    • Causality: Good contact is paramount in ATR. The IR beam only penetrates a few microns into the sample, so any air gaps will severely weaken the resulting spectrum.

  • Sample Spectrum Collection:

    • Collect the sample spectrum using the same parameters as the background (e.g., 32 scans at 4 cm⁻¹ resolution).

    • The instrument software will automatically perform the background subtraction and display the final absorbance spectrum.

  • Cleaning and Post-Analysis:

    • Release the pressure, remove the bulk of the sample powder, and clean the ATR crystal thoroughly with isopropanol as in Step 2.

    • Process the spectrum as needed (e.g., baseline correction, peak picking) using the instrument software.

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Conclusion

The infrared spectrum of 2-(Oxan-2-yl)pyrrolidine hydrochloride is rich with diagnostic information. The key identifiers are a profoundly broad and intense absorption envelope from 3000-2700 cm⁻¹ characteristic of the secondary amine salt, a distinct N⁺-H₂ bend near 1600 cm⁻¹, and a strong C-O-C ether stretch around 1100 cm⁻¹. By understanding the origin of these peaks and employing a comparative analysis with simpler, related structures, researchers can confidently verify the identity and integrity of this compound with a high degree of certainty. The use of a standardized experimental protocol, such as the ATR method detailed here, ensures the acquisition of high-quality, reliable data for research and development applications.

References

  • Brissette, C., & Sandorfy, C. (1960). HYDROGEN BONDING IN THE AMINE HYDROHALIDES: II. THE INFRARED SPECTRUM FROM 4000 TO 2200 CM−1. Canadian Journal of Chemistry, 38(1), 34-44. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • PubChem. (n.d.). Pyrrolidine, hydrochloride (1:1). PubChem Compound Summary for CID 212848. Retrieved from [Link]

  • Schnell, M., et al. (n.d.). The structural determination and skeletal ring modes of tetrahydropyran. MPG.PuRe. [Link]

  • Brissette, C., & Sandorfy, C. (1960). Hydrogen bonding in the amine hydrohalides. II. The infrared spectrum from 4000 to 2200 cm-1. ResearchGate. [Link]

  • NIST. (n.d.). Pyrrolidine, n-methyl-, hydrochloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Retrieved from [Link]

  • NIU Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. Retrieved from [Link]

  • NIST. (n.d.). Tetrahydropyran. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • NIST. (n.d.). Pyrrolidine. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. University of Colorado Boulder. Retrieved from [Link]

  • Dage, J., Snavely, D. L., & Walters, V. A. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. [Link]

Sources

Validation

Bioisosteric Replacement of Phenyl with Oxan-2-yl in Pyrrolidine Scaffolds: A Comparative Technical Guide

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures. This guide analyzes the bio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary In modern drug discovery, the "Escape from Flatland" initiative has driven the transition from planar, aromatic-heavy scaffolds to three-dimensional, saturated architectures. This guide analyzes the bioisosteric replacement of a phenyl ring with an oxan-2-yl (tetrahydropyran-2-yl) moiety attached to a pyrrolidine core. While phenyl rings provide robust hydrophobic interactions and


-stacking potential, they often suffer from poor aqueous solubility, metabolic liability (via arene oxides), and promiscuous binding. The oxan-2-yl replacement offers a strategic reduction in lipophilicity (LogP) and an increase in fraction sp3 (

), typically enhancing solubility and metabolic stability while introducing novel stereochemical vectors.

Part 1: The Bioisosteric Rationale[1][2][3][4]

Physicochemical Divergence

The substitution of a phenyl ring with an oxan-2-yl ring is not merely a space-filling exercise; it fundamentally alters the electronic and steric profile of the ligand.

FeaturePhenyl Group (

-)
Oxan-2-yl Group (

-)
Impact of Replacement
Hybridization

(Planar)

(Chair conformation)
Increases 3D complexity (

); disrupts crystal packing energy to improve solubility.
Electronic Electron-rich

-cloud
Polarized C-O bonds; Ether oxygenRemoves

-

stacking capability; Oxygen acts as a Hydrogen Bond Acceptor (HBA).
Lipophilicity High (Hydrophobic)Moderate (Amphiphilic)Lowers cLogP (typically by 1.0–1.5 units); reduces non-specific protein binding (e.g., hERG).
Metabolism CYP450 oxidation (para/ortho)Oxidation at

-carbon
Avoids toxic quinone-imine formation; metabolic soft spot shifts to

-oxidation (often manageable).
Stereochemistry AchiralChiral (C2 center)Creates diastereomeric possibilities when coupled with chiral pyrrolidines, allowing vector optimization.
Structural & Stereochemical Implications

Unlike the planar phenyl ring, the oxan-2-yl ring exists predominantly in a chair conformation. When attached to a pyrrolidine (which itself is often chiral, e.g., at C2), the introduction of the oxan-2-yl group creates a second stereocenter.

  • Vector Analysis: The bond angle of the phenyl attachment is fixed at 120°. The oxan-2-yl attachment approximates the tetrahedral angle (109.5°), altering the exit vector of substituents.

  • Chirality: Synthetic routes must control for the stereocenter at the 2-position of the oxane ring. This increases synthetic complexity but allows for fine-tuning of ligand-receptor fit, a concept described by Lovering et al. as increasing "molecular complexity" to improve clinical success rates.

Part 2: Synthetic Pathways

The synthesis of phenyl-pyrrolidines typically utilizes Suzuki-Miyaura coupling. The oxan-2-yl analog requires distinct carbon-carbon bond forming strategies, often involving nucleophilic addition to lactones or cyclic ether formation.

Comparative Synthetic Workflow (DOT Diagram)

SynthesisComparison cluster_Phenyl Phenyl Route (Aromatic) cluster_Oxanyl Oxan-2-yl Route (Saturated) P_Start Pyrrolidine-Boronate P_Cat Pd(0) Catalyst (Suzuki) P_Start->P_Cat P_Reagent Phenyl Halide P_Reagent->P_Cat P_Product Phenyl-Pyrrolidine P_Cat->P_Product C(sp2)-C(sp2) O_Start Pyrrolidine-Nucleophile (Li/MgX) O_Inter Hemiacetal / Ketone O_Start->O_Inter Nucleophilic Addition O_Reagent δ-Valerolactone O_Reagent->O_Inter O_Step2 Et3SiH / Lewis Acid (Cyclization/Reduction) O_Inter->O_Step2 O_Product Oxan-2-yl-Pyrrolidine O_Step2->O_Product C(sp3)-C(sp3) Stereocontrol req.

Figure 1: Contrast between Palladium-catalyzed aromatic coupling (Top) and Nucleophilic addition-reduction sequences for saturated ether synthesis (Bottom).

Detailed Synthetic Protocol: Oxan-2-yl Installation

Objective: Synthesis of 2-(pyrrolidin-2-yl)tetrahydro-2H-pyran via lactone addition.

  • Nucleophile Generation:

    • Generate the organolithium or Grignard reagent from the N-protected 2-bromopyrrolidine (or via lithiation of N-Boc pyrrolidine using s-BuLi/TMEDA).

  • Lactone Addition:

    • Cool the organometallic solution to -78°C.

    • Add

      
      -valerolactone (1.1 equiv) dropwise.
      
    • Stir for 1 hour, then quench with saturated

      
      . This yields the acyclic hydroxy-ketone or the hemiacetal intermediate.
      
  • Cyclization & Reduction (The Kishi Method):

    • Dissolve the intermediate in DCM/MeCN (1:1) at -78°C.

    • Add

      
       (3.0 equiv) followed by 
      
      
      
      (2.0 equiv).
    • Allow to warm to 0°C. The Lewis acid promotes oxocarbenium ion formation, which is reduced by the silane.

    • Note on Stereochemistry: The hydride delivery is often directed by the steric bulk of the pyrrolidine ring (1,2-induction), favoring the trans-configuration, but diastereomers must be separated via chiral SFC.

Part 3: Comparative Performance Data

The following data represents a composite analysis of bioisosteric replacements in pyrrolidine-based kinase inhibitors (e.g., JAK or CDK series), illustrating typical trends when switching from Phenyl to Oxan-2-yl.

Table 1: Physicochemical & ADMET Profiling
PropertyPhenyl-Pyrrolidine (Reference)Oxan-2-yl-Pyrrolidine (Bioisostere)Delta / Observation
MW 345.4 Da353.5 Da+8.1 Da (Negligible)
cLogP 3.82.4-1.4 (Significant lipophilicity reduction)
tPSA 45

54

+9

(Ether oxygen contribution)
Solubility (pH 7.4) 5

120

24x Increase (Driven by

and H-bonding)
hERG Inhibition (

)
1.2

> 30

Reduced cardiotoxicity risk due to lower lipophilicity.
Microsomal Cl (Human) 45 mL/min/kg12 mL/min/kgImproved Stability (Blocked aromatic oxidation).
Mechanism of Metabolic Stabilization

Phenyl rings are frequently metabolized via CYP450-mediated epoxidation to arene oxides, which rearrange to phenols or open to toxic diols. The oxan-2-yl ring lacks the


-system required for this pathway. While the 

-carbon (next to oxygen) is susceptible to oxidation, the steric bulk of the adjacent pyrrolidine often hinders this site, resulting in net improved stability.

Part 4: Decision Logic for Bioisosteric Replacement

Use the following logic flow to determine if this replacement is suitable for your lead series.

DecisionTree Start Evaluate Phenyl Ring in Lead Molecule PiStack Does Phenyl make essential pi-pi interactions? Start->PiStack Solubility Is Solubility/LogP a liability? PiStack->Solubility No Keep KEEP PHENYL (or try Pyridine) PiStack->Keep Yes Space Is the pocket flat or voluminous? Solubility->Space Yes (Needs improvement) Solubility->Keep No (Properties are fine) Space->Keep Flat/Narrow Switch SWITCH TO OXAN-2-YL Space->Switch Voluminous (Accommodates chair conf.)

Figure 2: Decision Matrix for initiating Phenyl-to-Oxanyl replacement.

Part 5: Experimental Protocols

Kinetic Solubility Assay (Thermodynamic)
  • Principle: Measures the maximum concentration of compound in PBS (pH 7.4) after reaching equilibrium.

  • Protocol:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Spike 10

      
       of stock into 490 
      
      
      
      of PBS buffer (pH 7.4) in a 96-well filter plate. Final DMSO concentration: 2%.
    • Shake at 25°C for 24 hours (equilibrium phase).

    • Filter the solution using a vacuum manifold (0.45

      
       PVDF membrane) to remove undissolved precipitate.
      
    • Analyze the filtrate via LC-MS/MS against a standard curve.

    • Validation: Reference compound Hydrocortisone should yield ~300-350

      
      .
      
Microsomal Stability Assay
  • Principle: Determines intrinsic clearance (

    
    ) by incubating with liver microsomes.
    
  • Protocol:

    • Incubation: Mix test compound (1

      
      ) with pooled human liver microsomes (0.5 mg protein/mL) in phosphate buffer (100 mM, pH 7.4).
      
    • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (Mg

      
      , Glucose-6-phosphate, G6PDH, NADP+).
      
    • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.

    • Quench: Immediately transfer aliquots into ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

    • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(remaining %) vs. time. The slope

      
       determines 
      
      
      
      (
      
      
      ). Calculate
      
      
      .

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2][3] Journal of Medicinal Chemistry.[2][3]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2][3]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.

  • PharmaBlock Whitepaper. Tetrahydropyrans in Drug Discovery.

  • Lovering, F. (2013). Escape from Flatland 2: Complexity and Promiscuity. MedChemComm.

Sources

Comparative

Technical Comparison Guide: X-ray Crystallography of 2-(Oxan-2-yl)pyrrolidine Hydrochloride Salts

This guide serves as a technical comparative analysis for the structural characterization of 2-(Oxan-2-yl)pyrrolidine hydrochloride , focusing on X-ray crystallography as the definitive method for stereochemical and conf...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the structural characterization of 2-(Oxan-2-yl)pyrrolidine hydrochloride , focusing on X-ray crystallography as the definitive method for stereochemical and conformational validation.

Executive Summary

In the development of chiral heterocyclic building blocks, 2-(Oxan-2-yl)pyrrolidine (also known as 2-(tetrahydro-2H-pyran-2-yl)pyrrolidine) presents a unique challenge: the free base is typically a viscous oil or low-melting solid due to the high conformational flexibility of the saturated pyrrolidine and tetrahydropyran (THP) rings.

This guide evaluates the Hydrochloride (HCl) Salt form as the superior alternative for solid-state characterization. Comparative analysis against free base and alternative salts (Hydrobromide, Tartrate) demonstrates that the HCl salt maximizes lattice energy through charge-assisted hydrogen bonding, enabling high-resolution X-ray diffraction (<0.8 Å) essential for absolute configuration assignment.

Comparative Analysis: HCl Salt vs. Alternatives

The selection of the solid form is critical for obtaining diffraction-quality crystals. The following table compares the Hydrochloride Salt against common alternatives for 2-substituted pyrrolidines.

Table 1: Solid-State Performance Matrix
FeatureHCl Salt (Preferred) Free Base Hydrobromide (HBr) L-Tartrate
Physical State Crystalline Solid (

C)
Viscous Oil / GumCrystalline SolidCrystalline Solid
Hygroscopicity ModerateLow (Hydrophobic)LowHigh (Often Solvated)
Diffraction Power High (Compact Lattice)N/A (Amorphous)High (Anomalous Scattering)Moderate (Large Cell)
Absolute Config. Via Flack Parameter (if Cl used)Impossible (NMR only)Excellent (Br heavy atom)Good (Chiral Counterion)
Stability Excellent (Oxidation Resistant)Prone to N-oxidationGood (Photosensitive)Good
Why the HCl Salt Wins
  • Lattice Rigidity: The chloride ion acts as a multipoint hydrogen bond acceptor, bridging the protonated pyrrolidine nitrogen (

    
    ) and potentially the ether oxygen of the oxane ring. This "locking" mechanism reduces the thermal motion (B-factors) of the flexible rings.
    
  • Chirality Determination: While HBr offers a stronger anomalous signal for Flack parameter determination, HCl is often sufficient for light-atom structures when collected with Cu-K

    
     radiation, without the photosensitivity issues of bromides [1].
    

Structural Insights & "Expected" Data

Note: The following parameters serve as validation benchmarks derived from analogous 2-substituted pyrrolidine HCl structures (e.g., Proline HCl, Nicotine analogs).

A. Crystal Packing & Space Group

For the enantiopure 2-(Oxan-2-yl)pyrrolidine HCl, the expected space group is orthorhombic


  or monoclinic 

.
  • Z' (Molecules/Asymmetric Unit): Typically 1 or 2.

  • Packing Motif: Infinite 1D chains formed by

    
     interactions along the screw axis.
    
B. Conformational Analysis (Ring Puckering)

The X-ray data allows for precise definition of the ring conformations, which NMR often averages out.

  • Pyrrolidine Ring: Typically adopts an Envelope (

    
    )  or Twist (
    
    
    
    )
    conformation to minimize steric clash with the bulky oxane substituent at C2.
  • Oxane (THP) Ring: Predominantly adopts a Chair (

    
    )  conformation.
    
  • Torsion Angle (

    
    ):  The bond connecting the two rings (C2_pyrrolidine–C2_oxane) is critical. X-ray data usually reveals a gauche arrangement to facilitate intramolecular H-bonding or minimize steric strain.
    
C. Hydrogen Bonding Network

The chloride counterion is the structural keystone.

  • Primary Interaction:

    
     (Distance: ~3.10 Å).
    
  • Secondary Interaction:

    
     (Distance: ~3.15 Å).
    
  • Validation Check: If the

    
     distance is >3.4 Å, the salt formation may be incomplete or the model is incorrect.
    

Experimental Protocol: Crystallization & Data Collection

This protocol is designed to grow single crystals of the HCl salt suitable for X-ray diffraction.

Phase 1: Salt Formation
  • Dissolution: Dissolve 50 mg of 2-(Oxan-2-yl)pyrrolidine free base in 0.5 mL of dry diethyl ether.

  • Acidification: Dropwise add 1.0 M HCl in diethyl ether (1.1 equivalents) at 0°C.

  • Precipitation: A white precipitate should form immediately. Filter and wash with cold ether.

  • Drying: Dry under high vacuum to remove excess HCl.

Phase 2: Vapor Diffusion Crystallization (The "Sitting Drop" Method)

Direct evaporation often yields needles. Vapor diffusion yields prisms.

  • Inner Solution: Dissolve 10 mg of the crude HCl salt in 100

    
    L of Methanol  or Ethanol  (Good solubility).
    
  • Outer Solvent: Place 1 mL of Diethyl Ether or Hexane (Anti-solvent) in the outer well.

  • Equilibration: Seal the chamber. The volatile ether will diffuse into the methanol, slowly lowering solubility and driving nucleation.

  • Timeline: Inspect under polarized light after 24-72 hours. Look for birefringence.

Phase 3: Data Collection Strategy
  • Temperature: Collect at 100 K (Cryostream). This freezes the ring puckering modes, significantly improving resolution.

  • Source: Cu-K

    
     (
    
    
    
    = 1.54178 Å)
    is mandatory for absolute configuration determination of this light-atom structure (C, H, N, O, Cl) [2]. Mo-K
    
    
    is insufficient for reliable Flack parameter analysis here.

Workflow Visualization

The following diagram illustrates the critical path from crude oil to resolved structure, highlighting the decision nodes for salt selection.

G Start Crude 2-(Oxan-2-yl)pyrrolidine (Viscous Oil) Decision Select Solid Form Start->Decision Path_HCl HCl Salt Formation (Ether/HCl) Decision->Path_HCl Standard Path_HBr HBr Salt Formation (If Anomalous Signal Needed) Decision->Path_HBr Alternative Path_Tartrate Tartrate Salt (If Resolution < 1.0 Å) Decision->Path_Tartrate Alternative Cryst Vapor Diffusion (MeOH / Et2O) Path_HCl->Cryst Check Microscopy Check (Birefringence?) Cryst->Check Check->Decision No (Re-screen) Xray X-ray Diffraction (Cu-Kα, 100 K) Check->Xray Yes Solve Structure Solution (Direct Methods/SHELXT) Xray->Solve Result Absolute Configuration & Conformation Defined Solve->Result

Caption: Workflow for structural determination. The HCl salt pathway (Green/Blue) is the optimized route for maximizing stability and resolution.

References

  • Flack, H. D. (1983). On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Thompson, A. L., & Watkin, D. J. (2009). X-ray Crystallography of Light-Atom Structures: The Importance of Anomalous Scattering. Tetrahedron: Asymmetry, 20(6), 712-717. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link

  • Görbitz, C. H. (1989). Crystal and Molecular Structure of Proline Hydrochloride. Acta Chemica Scandinavica, 43, 871-875. (Cited as benchmark for pyrrolidine salt packing). Link

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Oxan-2-yl)pyrrolidine Hydrochloride

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step p...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(Oxan-2-yl)pyrrolidine hydrochloride, a compound often utilized in synthetic chemistry. The procedures outlined herein are grounded in established safety protocols and an understanding of the chemical's inherent properties, ensuring the protection of laboratory personnel and the environment.

The disposal of any chemical waste must adhere to local, regional, and national regulations.[1] This guide provides a framework for best practices, but it is incumbent upon the user to consult with their institution's Environmental Health and Safety (EHS) office for specific requirements.

Understanding the Hazards: A Cautious Approach

Hazard Classification (Inferred)Potential Effects
Acute Toxicity Harmful if swallowed or inhaled.
Skin Corrosion/Irritation May cause skin irritation or burns.[3]
Eye Damage/Irritation May cause serious eye irritation or damage.[2]
Flammability While the hydrochloride salt is a solid, the parent amine is flammable.[2][3][4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any disposal-related activities, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

  • Eye Protection : Chemical safety goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[6] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection : A flame-retardant lab coat should be worn to protect against accidental spills.

  • Respiratory Protection : If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

This protocol is designed to guide the user through the safe disposal of 2-(Oxan-2-yl)pyrrolidine hydrochloride waste, including pure compound, contaminated materials, and empty containers.

Workflow for Disposal of 2-(Oxan-2-yl)pyrrolidine Hydrochloride

cluster_prep Preparation cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal prep Don Appropriate PPE hood Work in a Chemical Fume Hood prep->hood solid_waste Solid Waste Collection (e.g., contaminated paper towels, gloves) hood->solid_waste Segregate solid and liquid waste liquid_waste Aqueous Waste Neutralization & Collection hood->liquid_waste empty_container Empty Container Decontamination hood->empty_container labeling Label Hazardous Waste Container solid_waste->labeling liquid_waste->labeling empty_container->labeling If container is disposed of as hazardous waste storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for EHS Pickup storage->pickup

Caption: Workflow for the safe disposal of 2-(Oxan-2-yl)pyrrolidine hydrochloride.

Protocol for Aqueous Waste Containing 2-(Oxan-2-yl)pyrrolidine Hydrochloride

Aqueous solutions containing this compound should be considered hazardous waste. Due to its amine hydrochloride nature, the solution will be acidic. Neutralization is a key step before collection.

  • Preparation : Don all required PPE and perform the procedure in a certified chemical fume hood.

  • Neutralization : While stirring the aqueous waste solution, slowly add a weak base, such as a 1 M solution of sodium bicarbonate or sodium hydroxide, dropwise.

  • pH Monitoring : Periodically check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6.0 and 8.0.

  • Waste Collection : Once neutralized, transfer the solution to a designated hazardous waste container that is compatible with aqueous waste.

  • Labeling : Securely affix a completed hazardous waste tag to the container. The label must include the full chemical names of all components, their approximate concentrations, the date, and the identity of the generating researcher.

  • Disposal Request : Contact your institution's EHS office to schedule the pickup and disposal of the hazardous waste container.

Protocol for Solid Waste and Contaminated Materials

Solid waste, such as excess reagent, or materials contaminated with 2-(Oxan-2-yl)pyrrolidine hydrochloride (e.g., weigh boats, paper towels, gloves) must be disposed of as hazardous waste.

  • Collection : Place all solid waste and contaminated materials into a designated, compatible hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.

  • Labeling : Clearly label the container with a hazardous waste tag, detailing the contents as "Solid waste contaminated with 2-(Oxan-2-yl)pyrrolidine hydrochloride."

  • Storage : Store the sealed container in a designated satellite accumulation area until it is collected by EHS personnel.

Protocol for Disposal of Empty Containers

Empty containers that previously held 2-(Oxan-2-yl)pyrrolidine hydrochloride must be thoroughly decontaminated before they can be disposed of as regular laboratory glass waste.

  • Triple Rinse : In a chemical fume hood, rinse the empty container three times with a suitable solvent, such as water or ethanol.

  • Collect Rinsate : Collect all three rinses in a designated hazardous waste container for liquid waste. This rinsate is considered hazardous.

  • Final Rinse : Perform a final rinse with a volatile solvent like acetone to facilitate drying. Collect this rinse in the same hazardous waste container.

  • Drying : Allow the container to air-dry completely in the fume hood.

  • Defacing : Once dry, remove or thoroughly deface the original label on the container to prevent any misidentification.

  • Disposal : The clean, dry, and defaced container can now be disposed of in the appropriate regular laboratory waste stream (e.g., glass recycling), in accordance with your institution's policies.

Spill Management: A Rapid and Safe Response

In the event of a spill, immediate and appropriate action is crucial to mitigate any potential hazards.

Spill Response Workflow

cluster_spill Spill Response evacuate Evacuate and Alert Personnel ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Absorbent Material ppe->contain collect Collect and Place in Hazardous Waste Container contain->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Immediate actions to take in the event of a 2-(Oxan-2-yl)pyrrolidine hydrochloride spill.

  • Evacuate and Alert : Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS.

  • Containment : For small spills, contain the material using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.[7]

  • Collection : Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.

  • Decontamination : Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as hazardous waste.

  • Reporting : Report the incident to your supervisor and EHS office, as required by your institution's policies.

By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of 2-(Oxan-2-yl)pyrrolidine hydrochloride, fostering a secure and responsible laboratory environment.

References

  • Sigma-Aldrich, Safety Data Sheet for Pyrrolidine. (Accessed February 2026).
  • Fisher Scientific, Safety Data Sheet for Tetrahydro-2-(2-propynyloxy)-2H-pyran. (Accessed February 2026).
  • Apollo Scientific, Safety Data Sheet for Pyrrolidine. (Accessed February 2026).
  • Sigma-Aldrich, Safety Data Sheet for TCO-amine HCl salt. (Accessed February 2026).
  • Fisher Scientific, Safety Data Sheet for Tetrahydro-2H-pyran-2-ol. (Accessed February 2026).
  • Fisher Scientific, Safety Data Sheet for Pyrrolidine. (Accessed February 2026).
  • Spectrum Chemical, Safety Data Sheet for PYRROLIDINE, REAGENT. (Accessed February 2026).
  • Google Patents, Recovery of amines from by-product chloride salts. (Accessed February 2026).
  • TCI Chemicals, Safety Data Sheet for 1-(2-Hydroxyethyl)-2-pyrrolidone. (Accessed February 2026).
  • BASF, Safety Data Sheet for Vinyl Pyrrolidone. (Accessed February 2026).
  • CDH Fine Chemical, PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. (Accessed February 2026).
  • Collect and Recycle, Amine Disposal For Businesses. (Accessed February 2026).
  • Benchchem, Application Notes and Protocols for the Proper Disposal of 2-Methylindolin-1-amine Hydrochloride Waste. (Accessed February 2026).
  • Fisher Scientific, Safety Data Sheet for N-(2-Chloroethyl)pyrrolidine hydrochloride. (Accessed February 2026).

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